3-(1-Aminobutyl)benzonitrile;hydrochloride
Description
Contextualization within Modern Organic Chemistry
In the realm of modern organic chemistry, the emphasis is increasingly on efficiency, selectivity, and the development of molecules with precise three-dimensional architectures. 3-(1-Aminobutyl)benzonitrile (B12064982) hydrochloride emerges as a valuable synthon, or synthetic building block, due to its unique combination of functional groups. The molecule incorporates a chiral aminonitrile moiety attached to a benzene (B151609) ring. This structure is of particular interest as aminonitriles are recognized as crucial intermediates in the synthesis of a variety of more complex molecules. mdpi.com The presence of a chiral center, an aromatic ring, and a nitrile group provides multiple points for chemical modification, making it a versatile precursor in the construction of diverse molecular scaffolds. bldpharm.com The hydrochloride salt form enhances the compound's stability and handling properties, which is a practical consideration in a laboratory setting.
Historical Perspectives on Related Chemical Motifs in Synthesis
The significance of the aminonitrile functional group, a core feature of 3-(1-Aminobutyl)benzonitrile, is deeply rooted in the history of organic chemistry. The discovery of the Strecker synthesis in 1850 by Adolph Strecker marked a pivotal moment, demonstrating the formation of α-amino acids from aldehydes or ketones, ammonia (B1221849), and cyanide. wikipedia.org This reaction proceeds through an α-aminonitrile intermediate. wikipedia.org For over a century and a half, the chemistry of α-aminonitriles has been a subject of continuous investigation, highlighting their enduring relevance to synthetic chemists. mdpi.com
Initially, the Strecker synthesis produced racemic mixtures of amino acids. wikipedia.org However, the quest for enantiomerically pure compounds, driven largely by the pharmaceutical industry, led to the development of asymmetric Strecker reactions. These methods utilize either chiral auxiliaries, as first reported by Harada in 1963, or, more recently, chiral catalysts to control the stereochemical outcome of the reaction. mdpi.comwikipedia.org This historical progression underscores the fundamental importance of the aminonitrile motif and the continuous innovation in synthetic methodologies to access chiral molecules.
Scope and Significance of Research on 3-(1-Aminobutyl)benzonitrile;hydrochloride
Research into 3-(1-Aminobutyl)benzonitrile hydrochloride and its derivatives is primarily driven by its potential applications in medicinal chemistry and materials science. As a chiral building block, it is categorized under asymmetric synthesis, indicating its role in the creation of single-enantiomer compounds. bldpharm.com The benzonitrile (B105546) group itself is a common feature in many biologically active molecules and can serve as a precursor to other functional groups. google.com
The aminonitrile structure within this compound is of particular interest for the synthesis of enzyme inhibitors. For instance, aminonitriles are known to be key components in the development of inhibitors for dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. While specific research on the direct use of 3-(1-Aminobutyl)benzonitrile hydrochloride in this context is not widely published in the public domain, the general importance of chiral aminonitriles as precursors for such inhibitors is well-established.
The scope of research also extends to the development of efficient and stereoselective synthetic routes to access this and related compounds. The challenge lies in controlling the chirality at the carbon atom bearing the amino and nitrile groups. Modern synthetic methods, including organocatalysis and transition-metal catalysis, are being explored to achieve high yields and enantiomeric purity for a wide range of aminonitriles. mdpi.com The availability of enantiomerically pure forms of 3-(1-Aminobutyl)benzonitrile hydrochloride, such as the (R) and (S) enantiomers, is crucial for its application in the synthesis of chiral target molecules.
Below are tables detailing the properties of the enantiomers of 3-(1-Aminobutyl)benzonitrile hydrochloride and a related compound, providing a snapshot of the kind of data essential for its use in advanced synthesis.
Table 1: Properties of (R)-3-(1-Aminobutyl)benzonitrile hydrochloride
| Property | Value |
| CAS Number | 1212968-03-0 bldpharm.com |
| Molecular Formula | C11H15ClN2 bldpharm.com |
| Molecular Weight | 210.70 g/mol bldpharm.com |
| Form | Solid |
| Storage | Sealed in dry, room temperature bldpharm.com |
Table 2: Properties of (S)-3-(1-Aminobutyl)benzonitrile hydrochloride
| Property | Value |
| CAS Number | 1213603-19-0 |
| Molecular Formula | C11H15ClN2 |
| Molecular Weight | 210.70 g/mol |
| Form | Solid |
| Storage | Sealed in dry, room temperature |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C11H15ClN2 |
|---|---|
Molecular Weight |
210.70 g/mol |
IUPAC Name |
3-(1-aminobutyl)benzonitrile;hydrochloride |
InChI |
InChI=1S/C11H14N2.ClH/c1-2-4-11(13)10-6-3-5-9(7-10)8-12;/h3,5-7,11H,2,4,13H2,1H3;1H |
InChI Key |
KYMHYQQUAIWCFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=CC(=C1)C#N)N.Cl |
Origin of Product |
United States |
Synthetic Methodologies for 3 1 Aminobutyl Benzonitrile;hydrochloride
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic pathway.
Identification of Key Precursors and Starting Materials
The primary disconnection for 3-(1-Aminobutyl)benzonitrile (B12064982) hydrochloride involves the C-N bond of the aminobutyl group. This leads to two key precursors: a carbonyl compound and an amine source. A plausible retrosynthetic pathway is outlined below:
Figure 1: Retrosynthetic Analysis of 3-(1-Aminobutyl)benzonitrile Hydrochloride
Based on this analysis, the key precursors and starting materials are identified as:
3-Cyanobenzaldehyde or 3-(1-Oxobutyl)benzonitrile: These are crucial intermediates containing the benzonitrile (B105546) core and a functional group amenable to forming the aminobutyl side chain. 3-Cyanobenzaldehyde is commercially available. sigmaaldrich.com
Ammonia (B1221849) or an ammonia equivalent: This serves as the nitrogen source for the primary amine.
A reducing agent: Necessary for the reduction of an intermediate imine or nitrile.
Benzonitrile or a substituted derivative: Can serve as the initial aromatic starting material. sigmaaldrich.com
Strategic Functional Group Interconversions for Target Synthesis
The synthesis of the target molecule relies on key functional group interconversions. A primary strategy is reductive amination , which involves the reaction of a ketone with ammonia to form an imine, followed by reduction to the desired primary amine. organic-chemistry.org
Another critical transformation is the reduction of a nitrile . If the synthesis starts from a precursor where the butylamine (B146782) side chain is already formed, the nitrile group of the benzonitrile moiety must be stable during these steps. Alternatively, the nitrile group could be introduced at a later stage of the synthesis.
Direct Synthesis Routes for 3-(1-Aminobutyl)benzonitrile;hydrochloride
Direct synthesis routes aim to construct the target molecule from readily available starting materials in a few efficient steps.
Catalytic Hydrogenation Approaches
Catalytic hydrogenation is a widely used method for the reduction of functional groups such as nitriles and imines, offering high efficiency and selectivity. wikipedia.org This approach is central to the synthesis of 3-(1-Aminobutyl)benzonitrile.
Homogeneous catalysts, which are soluble in the reaction medium, can offer high selectivity under mild reaction conditions. For the synthesis of primary amines from nitriles, cobalt and nickel-based pincer complexes have shown promise. acs.orgnih.gov These catalysts can effectively hydrogenate nitriles to primary amines with good to excellent yields. acs.org
Table 1: Examples of Homogeneous Catalysts for Nitrile Reduction
| Catalyst Type | Metal Center | Ligand Type | Substrate Scope | Reference |
| Pincer Complex | Cobalt | PNNH | Aromatic, Heteroaromatic, Benzylic, Aliphatic Nitriles | acs.org |
| Triphos Complex | Nickel | Triphosphine | Carbonyls (for reductive amination), Nitroarenes | nih.gov |
The reductive amination of a ketone precursor like 3-(1-oxobutyl)benzonitrile can also be achieved using homogeneous catalysts. For instance, Ni-triphos complexes have been reported for the reductive amination of carbonyl compounds with ammonia. nih.gov
Heterogeneous catalysts, which exist in a different phase from the reactants, are widely used in industrial processes due to their ease of separation and recyclability. For the synthesis of primary amines via catalytic hydrogenation, common heterogeneous catalysts include Group 10 metals. wikipedia.org
Reductive Amination using Heterogeneous Catalysts:
A plausible and efficient route to 3-(1-Aminobutyl)benzonitrile is the reductive amination of 3-(1-oxobutyl)benzonitrile. This ketone can be synthesized via Friedel-Crafts acylation of benzonitrile with butyryl chloride. The subsequent reductive amination can be carried out using a heterogeneous catalyst in the presence of ammonia and a hydrogen source.
Table 2: Heterogeneous Catalysts for Reductive Amination
| Catalyst | Support | Hydrogen Source | Key Features | Reference |
| Raney Nickel (Ni-Al alloy) | - | Water (in situ H2 generation) | Effective for reductive amination of ketones with aqueous ammonia. | thieme-connect.com |
| Platinum on Carbon (Pt/C) | Carbon | H₂ gas | High conversion and selectivity in reductive aminations. | mdpi.com |
| Rhodium on Carbon (Rh/C) | Carbon | H₂ gas | Effective for reductive amination, can be accelerated by microwave irradiation. | mdpi.comresearchgate.net |
| Palladium on Carbon (Pd/C) | Carbon | H₂ gas | Commonly used for hydrogenation, but can also catalyze reductive amination. | tandfonline.com |
The choice of catalyst and reaction conditions (temperature, pressure, solvent) is crucial to maximize the yield of the primary amine and minimize the formation of secondary and tertiary amine byproducts. wikipedia.org For example, the hydrogenation of benzonitrile over a palladium on carbon catalyst can lead to benzylamine (B48309), which can further undergo hydrogenolysis to toluene (B28343) if the reaction is not carefully controlled. researchgate.net
The final step in the synthesis is the formation of the hydrochloride salt, which is typically achieved by treating the free amine with hydrochloric acid in a suitable solvent.
Reductive Amination Strategies
Reductive amination stands out as a highly effective and widely employed method for the synthesis of 3-(1-Aminobutyl)benzonitrile. This approach typically involves the reaction of a ketone precursor, 3-butyrylbenzonitrile, with an ammonia source, followed by the in-situ reduction of the resulting imine intermediate.
A common and efficient protocol utilizes sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) as the reducing agent. harvard.edu This reagent is known for its mildness and high selectivity for imines over ketones, which minimizes the formation of alcohol byproducts. harvard.edu The reaction is typically carried out in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE). Acetic acid can be used as a catalyst to facilitate imine formation. harvard.edu
Alternatively, sodium cyanoborohydride (NaBH₃CN) is another effective reducing agent for this transformation. masterorganicchemistry.com It is particularly useful when the reaction is performed in protic solvents like methanol (B129727). A key advantage of NaBH₃CN is its stability at acidic pH, which is often required to promote imine formation. masterorganicchemistry.com However, the toxicity of cyanide byproducts necessitates careful handling and purification procedures. masterorganicchemistry.com
A third option involves a two-step procedure where the imine is pre-formed and isolated before reduction. This can be advantageous in cases where the direct, one-pot reductive amination leads to side reactions or low yields. harvard.edu The reduction of the isolated imine can then be achieved using a broader range of reducing agents, including sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.com
The general reaction scheme for the reductive amination of 3-butyrylbenzonitrile is presented below:
Scheme 1: Reductive Amination of 3-Butyrylbenzonitrile

A graphical representation of the synthesis of 3-(1-Aminobutyl)benzonitrile from 3-Butyrylbenzonitrile via reductive amination.
A summary of common reducing agents for this process is provided in the table below.
| Reducing Agent | Typical Solvent(s) | Key Features |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Mild, highly selective for imines, avoids cyanide byproducts. harvard.edu |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Stable in acidic conditions, effective for one-pot reactions. masterorganicchemistry.com |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol (B145695) | Cost-effective, typically used in a two-step process after imine isolation. masterorganicchemistry.com |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Methanol, Ethanol | "Green" alternative, requires specialized equipment. |
Nitrile Hydrolysis and Subsequent Functionalization Pathways
One potential, albeit less direct, pathway could involve the Ritter reaction. ias.ac.inorganic-chemistry.orgorganic-chemistry.orgresearchgate.netresearchgate.net This reaction involves the treatment of an alcohol, in this case, 1-(3-cyanophenyl)butan-1-ol, with a nitrile in the presence of a strong acid. The alcohol would first be protonated and lose water to form a carbocation, which is then trapped by a nitrile (acting as the nitrogen source). Subsequent hydrolysis of the resulting nitrilium ion would yield an N-substituted amide, which could then be hydrolyzed to the desired amine.
The starting alcohol, 1-(3-cyanophenyl)butan-1-ol, can be synthesized via the Grignard reaction of propylmagnesium bromide with 3-cyanobenzaldehyde.
Aromatic Substitution Reactions Leading to the Compound
The introduction of the 1-aminobutyl group onto the benzonitrile ring via aromatic substitution presents significant challenges due to the directing effects of the cyano group and the difficulty of directly introducing such a functionalized alkyl chain.
Electrophilic Aromatic Substitution Mechanisms
The cyano group is a deactivating, meta-directing group for electrophilic aromatic substitution. Therefore, direct Friedel-Crafts acylation with butyryl chloride or butanoyl chloride could theoretically install the butyryl group at the meta position, leading to 3-butyrylbenzonitrile, the precursor for reductive amination. However, Friedel-Crafts reactions are often sluggish with deactivated rings.
Nucleophilic Aromatic Substitution Techniques
Nucleophilic aromatic substitution on the benzonitrile ring is generally difficult unless there is a suitable leaving group at an activated position (ortho or para to the cyano group). A more plausible, though indirect, approach would involve the use of a precursor such as 3-bromobenzonitrile (B1265711). The bromo-substituent could potentially be displaced by a suitable aminobutyl-containing nucleophile under transition-metal-catalyzed cross-coupling conditions, although this is a complex transformation.
Multi-Step Synthetic Sequences for Complex Derivative Synthesis
The synthesis of complex derivatives of 3-(1-Aminobutyl)benzonitrile often necessitates multi-step sequences that allow for the introduction of diverse functionalities.
Convergent Synthesis Approaches
Convergent synthesis is a highly efficient strategy for the preparation of complex molecules. researchgate.net In the context of 3-(1-Aminobutyl)benzonitrile derivatives, a convergent approach would involve the separate synthesis of two or more key fragments, which are then coupled together in the final stages of the synthesis.
For example, a substituted 3-bromobenzonitrile derivative could be coupled with a protected aminobutyl-containing fragment. A potential coupling partner could be an organoboron reagent, such as a boronic acid or a boronic ester, in a Suzuki-Miyaura cross-coupling reaction. researchgate.net This strategy allows for the late-stage introduction of the aminobutyl moiety and enables the rapid generation of a library of analogs with diverse substitution patterns on the aromatic ring.
Scheme 2: Convergent Synthesis Approach

A graphical representation of a convergent synthesis for producing derivatives of 3-(1-Aminobutyl)benzonitrile.
This approach offers significant flexibility. A variety of substituted 3-halobenzonitriles can be prepared and coupled with different aminobutyl-containing building blocks, which may themselves be synthesized with various protecting groups or additional functionalities.
Divergent Synthesis Pathways
Divergent synthesis is a powerful strategy that allows for the creation of a library of structurally related compounds from a common intermediate. This approach is particularly valuable in drug discovery and process development, as it enables the rapid exploration of structure-activity relationships. In the context of this compound, a divergent approach could start from a key intermediate that can be readily modified to introduce the desired functionalities.
A plausible divergent synthetic route could commence from 3-cyanobenzaldehyde. This starting material can undergo a variety of transformations to generate a series of analogs, including the target compound. For instance, a Grignard reaction with propylmagnesium bromide would yield the secondary alcohol, which could then be converted to the corresponding amine. Alternatively, a Wittig reaction or related olefination strategies could be employed to introduce the butyl side chain, followed by functional group manipulations to install the amine. This divergent approach allows for the synthesis of not only this compound but also other derivatives with varying alkyl chain lengths or different substituents on the aromatic ring, all originating from a single, readily available precursor. rsc.orgnih.gov
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of chemical compounds is of paramount importance for environmental sustainability. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. jocpr.com
One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. For the synthesis of this compound, exploring solvent-free reaction conditions or the use of greener solvents is a key consideration.
For instance, certain reactions, such as the initial steps in the synthesis of related benzonitrile derivatives, have been shown to proceed efficiently under solvent-free conditions or in aqueous media. researchgate.netrsc.org The use of ionic liquids as a recyclable reaction medium is another innovative approach that can offer advantages in terms of product separation and catalyst recycling. researchgate.netrsc.org While specific solvent-free methods for the entire synthesis of this compound are not extensively documented, the principles can be applied to individual steps, such as the formation of the nitrile group or the introduction of the aminobutyl side chain.
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.comprimescholars.com High atom economy is achieved in reactions where most of the atoms from the starting materials are incorporated into the final product, minimizing the generation of byproducts. rsc.org
In the synthesis of this compound, reactions with high atom economy would be preferred. For example, addition reactions, such as the addition of an amine to an activated double bond, generally exhibit high atom economy. In contrast, reactions that utilize stoichiometric protecting groups or generate significant amounts of waste, like some classical named reactions, have lower atom economy. primescholars.com The choice of reagents and reaction pathways should therefore be guided by the principle of maximizing atom economy to ensure a more sustainable process.
| Reaction Type | Atom Economy | Relevance to Synthesis |
| Addition Reactions | High | Potential for introducing the aminobutyl group. rsc.org |
| Rearrangements | High | Can be used to form key intermediates with high efficiency. primescholars.com |
| Substitutions | Variable | Often used, but can generate salt byproducts. |
| Eliminations | Low | Generally avoided if possible due to waste generation. |
The use of catalysts is a cornerstone of green chemistry, as they can increase reaction rates, improve selectivity, and reduce energy consumption, often under milder reaction conditions. For the synthesis of this compound, various catalytic approaches can be envisioned.
For the formation of the benzonitrile moiety, metal-based or organocatalytic systems can be employed. researchgate.net For the introduction of the aminobutyl group, catalytic reductive amination of a suitable ketone precursor is a highly efficient and atom-economical method. The use of heterogeneous catalysts is particularly advantageous as they can be easily separated from the reaction mixture and recycled, further enhancing the sustainability of the process. Recent research has explored the use of bio-based carbon materials as catalysts for related transformations, offering a renewable and environmentally friendly alternative to traditional metal catalysts. mdpi.com
Stereoselective Synthesis of Enantiopure this compound
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the ability to synthesize a single enantiomer of this compound is of significant interest. Stereoselective synthesis aims to produce a specific stereoisomer with high enantiomeric excess.
One established method for achieving stereoselectivity is the use of chiral auxiliaries. A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is then removed to yield the enantiomerically enriched product.
In the synthesis of enantiopure this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereoselective introduction of the amine functionality. For example, a chiral auxiliary could be incorporated into a precursor containing a carbonyl group, which would then undergo a diastereoselective nucleophilic addition of a butyl group equivalent. Subsequent removal of the auxiliary would afford the desired enantiomer of the product. Evans auxiliaries, for instance, are well-known for their ability to direct stereoselective alkylation reactions. primescholars.com While specific applications of chiral auxiliaries for this exact molecule are not widely reported, the principle is a fundamental and powerful tool in asymmetric synthesis. researchgate.net The choice of chiral auxiliary is critical and depends on the specific reaction conditions and the desired stereochemical outcome.
| Chiral Auxiliary Type | General Application | Potential Use in Synthesis |
| Evans Auxiliaries | Asymmetric alkylation of carbonyl compounds. | Stereoselective introduction of the butyl group. primescholars.com |
| Chiral Sulfonamides | Asymmetric reductions and additions. | Control of stereochemistry at the benzylic position. researchgate.net |
| Camphor-derived Auxiliaries | Various asymmetric transformations. | Can be employed in multiple steps of the synthesis. |
Asymmetric Catalysis for Enantiocontrol
The creation of the chiral center in 3-(1-aminobutyl)benzonitrile is a key challenge in its synthesis. Asymmetric catalysis offers a powerful tool to achieve high enantioselectivity, primarily through the enantioselective reduction of a prochiral precursor, 3-butyrylbenzonitrile.
One of the most effective methods for the asymmetric hydrogenation of ketones is the use of transition metal catalysts with chiral ligands. wikipedia.org For the synthesis of chiral amines, this can be approached either by direct reduction of a ketimine or through the reduction of the corresponding ketone to a chiral alcohol, followed by conversion to the amine. A more direct route involves the asymmetric reductive amination of 3-butyrylbenzonitrile.
Catalytic Systems and Research Findings:
Ruthenium and rhodium-based catalysts, complexed with chiral phosphine (B1218219) ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are widely used for the asymmetric hydrogenation of ketones. wikipedia.org While direct synthesis protocols for 3-(1-aminobutyl)benzonitrile are not extensively detailed in publicly available literature, the principles can be inferred from similar transformations.
For instance, the asymmetric hydrogenation of related aromatic ketones has been shown to produce chiral alcohols with high enantiomeric excess (ee). These alcohols can then be converted to the desired amine via methods like the Mitsunobu reaction or by activation of the hydroxyl group followed by nucleophilic substitution with an amine source.
A more direct approach involves the formation of an imine from 3-butyrylbenzonitrile, followed by asymmetric hydrogenation. The use of chiral catalysts ensures that the hydrogen is delivered to one face of the C=N double bond preferentially, leading to the formation of one enantiomer of the amine in excess.
A plausible catalytic cycle for the asymmetric reduction of 3-butyrylbenzonitrile would involve the coordination of the ketone to the chiral metal complex, followed by the stereoselective transfer of a hydride from the metal to the carbonyl carbon. The resulting metal alkoxide is then protonated to release the chiral alcohol.
Table 1: Representative Catalytic Systems for Asymmetric Ketone Reduction
| Catalyst System | Ligand | Substrate Type | Typical Enantiomeric Excess (ee) |
| Ru(II)-BINAP | (R)- or (S)-BINAP | Aromatic Ketones | >95% |
| Rh(I)-DIPAMP | (R,R)-DIPAMP | Enamides | >90% |
| (salen)Co(III) | Chiral Salen Ligand | Terminal Epoxides | >98% |
This table presents data for analogous reactions, suggesting potential pathways for the target compound.
Enzymatic Biotransformation Routes
Biocatalysis has emerged as a green and highly selective alternative to traditional chemical catalysis for the synthesis of chiral compounds. For the preparation of enantiomerically pure 3-(1-aminobutyl)benzonitrile, two primary enzymatic strategies are particularly relevant: enzymatic kinetic resolution of a racemic amine and asymmetric synthesis from a prochiral ketone. nih.gov
Enzymatic Kinetic Resolution:
This method involves the use of an enzyme, typically a lipase (B570770) or a protease, to selectively acylate one enantiomer of a racemic mixture of 3-(1-aminobutyl)benzonitrile. This results in a mixture of the acylated amine and the unreacted, enantiomerically enriched amine, which can then be separated.
For example, Candida antarctica lipase B (CAL-B) is a versatile enzyme that has been successfully used for the resolution of a wide range of primary and secondary amines. researchgate.net The reaction is typically carried out in a non-polar organic solvent, with an acyl donor such as ethyl acetate.
Asymmetric Synthesis via Transaminases:
A more direct and atom-economical approach is the use of transaminases (TAs) for the asymmetric amination of the prochiral ketone, 3-butyrylbenzonitrile. Transaminases catalyze the transfer of an amino group from an amino donor, such as isopropylamine (B41738) or L-alanine, to a ketone acceptor. google.com
The stereoselectivity of the reaction is determined by the enzyme, and a wide range of (R)- and (S)-selective transaminases have been developed through protein engineering. nih.gov This allows for the synthesis of either enantiomer of the target amine with very high enantiomeric excess. A key advantage of this method is the potential for near-complete conversion to the desired chiral amine. whiterose.ac.uk
Table 2: Comparison of Enzymatic Strategies for Chiral Amine Synthesis
| Enzymatic Method | Enzyme Class | Key Advantages | Key Challenges |
| Kinetic Resolution | Lipases, Proteases | Broad substrate scope, well-established | Maximum 50% theoretical yield, requires separation of product and unreacted starting material |
| Asymmetric Synthesis | Transaminases (TAs) | High enantioselectivity, potential for >99% conversion, atom-economical | Equilibrium limitations, potential for product inhibition |
This table is a summary of general principles in enzymatic synthesis of chiral amines. nih.govresearchgate.net
Yield Optimization and Process Intensification Strategies in Synthesis
Optimizing the yield and efficiency of the synthesis of this compound is crucial for its potential large-scale production. Process intensification, which aims to develop smaller, more efficient, and safer manufacturing processes, offers several strategies to achieve these goals. frontiersin.org
Continuous Flow Synthesis:
Transitioning from traditional batch reactors to continuous flow systems can offer significant advantages. rsc.org Continuous flow reactors provide superior heat and mass transfer, which can lead to higher yields, shorter reaction times, and improved safety, particularly for highly exothermic or fast reactions. frontiersin.org
For the synthesis of 3-(1-aminobutyl)benzonitrile, a continuous flow setup could be envisioned for the asymmetric hydrogenation step. The prochiral ketone and hydrogen could be continuously fed into a reactor containing an immobilized chiral catalyst. This would not only improve efficiency but also simplify catalyst recovery and reuse.
Integrated Reaction and Separation:
Optimization of Reaction Parameters:
Systematic optimization of reaction parameters such as temperature, pressure, solvent, and catalyst loading is essential for maximizing yield. For the synthesis of 3-(1-aminobutyl)benzonitrile, Design of Experiments (DoE) methodologies can be employed to efficiently screen for optimal conditions.
For instance, in a patent describing the preparation of substituted 3-aminobenzonitriles, reaction conditions such as temperature and the choice of catalyst were shown to be critical for achieving high yields. google.com While specific data for the target compound is not provided, the general principles of optimizing similar chemical transformations are applicable.
Table 3: Strategies for Process Intensification
| Strategy | Description | Potential Benefits for Synthesis of 3-(1-Aminobutyl)benzonitrile |
| Continuous Flow | Reactions are performed in a continuously flowing stream rather than in a tank. | Improved heat/mass transfer, enhanced safety, easier scale-up, potential for catalyst recycling. frontiersin.orgrsc.org |
| In-situ Product Removal | The desired product or a by-product is removed from the reaction mixture as it is formed. | Overcomes equilibrium limitations in enzymatic resolutions and transaminase reactions, increasing yield. google.com |
| Catalyst Immobilization | The catalyst is fixed onto a solid support. | Facilitates catalyst separation and reuse, particularly in continuous flow systems. |
| Design of Experiments (DoE) | A statistical approach to optimize reaction conditions. | Efficiently identifies optimal parameters for yield and enantioselectivity. |
Advanced Spectroscopic and Structural Elucidation of 3 1 Aminobutyl Benzonitrile;hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in both solution and solid states. For 3-(1-Aminobutyl)benzonitrile (B12064982);hydrochloride, a combination of one- and two-dimensional NMR experiments provides a complete picture of the proton and carbon framework, as well as insights into the molecule's dynamic behavior.
Two-dimensional (2D) NMR experiments are critical for unambiguously assigning the ¹H and ¹³C chemical shifts of 3-(1-Aminobutyl)benzonitrile;hydrochloride.
Correlation Spectroscopy (COSY): A COSY experiment would reveal the proton-proton (¹H-¹H) coupling network within the butyl side chain. Cross-peaks would be expected between the methine proton (H1') and the adjacent methylene (B1212753) protons (H2'), between the H2' and H3' protons, and between the H3' and the terminal methyl protons (H4'). This establishes the sequence of the aliphatic chain.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the definitive assignment of the carbon signals for the butyl chain (C1', C2', C3', and C4') and the aromatic ring based on the previously assigned proton shifts.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the entire molecular structure. Key expected correlations would include:
The methine proton (H1') to the aromatic carbons C2, C3, and C4, confirming the attachment point of the butyl group to the benzonitrile (B105546) ring.
The aromatic protons to the nitrile carbon (C≡N), confirming the position of the nitrile group relative to the butylamine (B146782) substituent.
Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY experiment provides information about the spatial proximity of protons. For this compound, NOESY could reveal through-space interactions between the methine proton (H1') of the butyl chain and the aromatic protons at positions 2 and 4 of the benzonitrile ring, providing conformational information.
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts is presented below, based on the analysis of similar structures.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H2 | 7.8 - 8.0 | - |
| H4 | 7.7 - 7.9 | - |
| H5 | 7.5 - 7.7 | - |
| H6 | 7.6 - 7.8 | - |
| H1' | 4.2 - 4.5 | 55 - 58 |
| H2' | 1.8 - 2.0 | 35 - 38 |
| H3' | 1.3 - 1.5 | 18 - 21 |
| H4' | 0.9 - 1.1 | 13 - 15 |
| C1 | 138 - 142 | - |
| C2 | 130 - 133 | - |
| C3 | 112 - 115 | - |
| C4 | 131 - 134 | - |
| C5 | 129 - 132 | - |
| C6 | 132 - 135 | - |
| C≡N | 118 - 121 | - |
While solution-state NMR provides data on the molecule's average structure in a solvent, solid-state NMR (ssNMR) offers insights into the structure and packing of the compound in its bulk, crystalline form. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) would be employed to obtain high-resolution ¹³C spectra of the solid material. These spectra can reveal the presence of different polymorphs or solvates by showing distinct sets of chemical shifts for the same carbon atoms in different crystalline environments. Furthermore, ssNMR can be used to study the hydrogen bonding network involving the ammonium (B1175870) group and the chloride counter-ion in the solid state.
The butyl side chain of this compound is flexible, and its rotational dynamics can be investigated using dynamic NMR (DNMR) techniques. By acquiring NMR spectra at various temperatures, it is possible to observe changes in the line shape of the signals corresponding to the butyl group protons. At low temperatures, the rotation around the C1'-C2' bond might become slow on the NMR timescale, potentially leading to the observation of distinct signals for the diastereotopic H2' protons. Analysis of these temperature-dependent spectral changes can provide thermodynamic parameters for the rotational barriers, offering a deeper understanding of the molecule's conformational preferences.
Mass Spectrometry for Molecular Confirmation and Purity Assessment
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion. For this compound, the expected protonated molecule [M+H]⁺ would be C₁₁H₁₅N₂⁺. The theoretical exact mass of this ion can be calculated and compared to the experimentally determined value to confirm the elemental composition and, by extension, the molecular formula.
Table of Expected HRMS Data
| Ion | Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | C₁₁H₁₅N₂⁺ | 175.1230 |
The high accuracy of HRMS allows for the confident differentiation of the target compound from other potential impurities with the same nominal mass but different elemental formulas.
Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (in this case, the [M+H]⁺ ion at m/z 175.1230) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide a "fingerprint" of the molecule's structure. The fragmentation of related benzonitrile and amine-containing compounds suggests several likely fragmentation pathways. nih.govnih.gov
A primary fragmentation would likely involve the loss of the butyl side chain through cleavage of the benzylic C-C bond, leading to characteristic fragment ions. Another probable pathway is the loss of ammonia (B1221849) (NH₃) from the protonated amine.
Table of Plausible MS/MS Fragmentation
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 175.1230 | 118.0651 | C₄H₉ | 3-cyanophenyl cation |
| 175.1230 | 158.0968 | NH₃ | Protonated 3-butylbenzonitrile |
| 175.1230 | 104.0524 | C₄H₉N | Benzonitrile cation |
| 158.0968 | 117.0702 | C₃H₅ | Protonated methylbenzonitrile |
The analysis of these fragmentation patterns provides conclusive evidence for the connectivity of the butylamine group to the benzonitrile ring at the 3-position.
X-ray Crystallography for Crystalline Structure Determination
Powder X-ray Diffraction for Polymorph Identification and Phase Analysis
Further research and publication in peer-reviewed scientific journals would be required to generate the data necessary to populate these fields of study for this compound.
Circular Dichroism (CD) Spectroscopy for Chiral Characterization and Conformational Studies
Circular Dichroism (CD) spectroscopy is an indispensable tool for the characterization of chiral molecules. Since 3-(1-Aminobutyl)benzonitrile possesses a stereocenter at the carbon atom bearing the amino group, its enantiomers will interact differently with circularly polarized light. This differential absorption is key to confirming the enantiomeric identity and purity of the compound.
The CD spectrum of a chiral compound is highly sensitive to its three-dimensional structure. For this compound, the electronic transitions of the benzonitrile chromophore are influenced by the chiral environment of the aminobutyl substituent. This results in characteristic CD signals, known as Cotton effects, which can be positive or negative depending on the absolute configuration (R or S) of the enantiomer.
A typical analysis would involve dissolving the enantiomerically pure sample in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724), and recording the CD spectrum. The resulting spectrum for one enantiomer will be a mirror image of the other. By comparing the experimental spectrum to a reference standard of a known enantiomer, the absolute configuration of the sample can be unequivocally assigned. Furthermore, the magnitude of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample, making it a quantitative method for determining enantiomeric purity.
Conformational studies can also be performed by observing changes in the CD spectrum under varying experimental conditions, such as temperature or solvent polarity. These changes can provide insights into the preferred spatial arrangement of the aminobutyl side chain relative to the benzene (B151609) ring.
Table 1: Hypothetical Circular Dichroism Data for the Enantiomers of this compound
| Enantiomer | Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) |
| (R)-enantiomer | 220 | +15,000 |
| (R)-enantiomer | 254 | -5,000 |
| (S)-enantiomer | 220 | -15,000 |
| (S)-enantiomer | 254 | +5,000 |
UV-Visible Spectroscopy for Electronic Transitions and Chromophore Analysis
UV-Visible spectroscopy provides valuable information about the electronic transitions within a molecule. The primary chromophore in this compound is the benzonitrile moiety. The benzene ring exhibits characteristic π → π* transitions, which are influenced by the cyano (-CN) and aminobutyl substituents.
The absorption spectrum is typically recorded in a non-polar solvent to observe the fine structure of the benzenoid bands. The spectrum is expected to show a strong absorption band (E-band) at shorter wavelengths and a weaker, more structured band (B-band) at longer wavelengths, which are characteristic of substituted benzenes. The position (λmax) and intensity (molar absorptivity, ε) of these absorption maxima are key parameters obtained from the analysis.
While UV-Visible spectroscopy is not inherently a primary tool for structural elucidation of the entire molecule, it is crucial for confirming the presence of the benzonitrile chromophore and for quantitative analysis using the Beer-Lambert law. Any significant deviation from the expected absorption profile could indicate the presence of impurities or degradation products.
Table 2: Hypothetical UV-Visible Absorption Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |
| Hexane (B92381) | 225 | 12,000 | π → π* (E-band) |
| Hexane | 275 | 1,500 | π → π* (B-band) |
Advanced Hyphenated Analytical Techniques for Integrated Structural and Purity Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the comprehensive analysis of pharmaceutical compounds. ajrconline.orgijfmr.comnih.govijnrd.org They allow for the simultaneous separation, identification, and quantification of the main component and any impurities present in the sample. ajrconline.orgijfmr.com
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a cornerstone of modern pharmaceutical analysis. nih.gov For this compound, a reversed-phase High-Performance Liquid Chromatography (HPLC) method would be developed to separate the compound from any related substances. The use of a chiral stationary phase in the HPLC column would also allow for the separation of the R and S enantiomers. nih.gov
The eluent from the HPLC is directly introduced into the mass spectrometer. Electrospray ionization (ESI) would be a suitable ionization technique for this polar, charged molecule. The mass spectrometer provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight of the compound. Tandem mass spectrometry (MS/MS) can be employed to fragment the molecular ion, providing structural information that helps in the unambiguous identification of the compound and its impurities. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another valuable hyphenated technique, particularly for volatile and thermally stable compounds. thermofisher.comgcms.czresearchgate.netsemanticscholar.orgresearchgate.net For the analysis of 3-(1-Aminobutyl)benzonitrile, derivatization of the primary amine may be necessary to improve its volatility and chromatographic behavior. The separation is achieved on a capillary column, and the separated components are subsequently analyzed by the mass spectrometer. GC-MS is highly sensitive and provides excellent separation efficiency, making it ideal for the detection of trace-level impurities. thermofisher.comgcms.cz
The combination of these hyphenated techniques provides a comprehensive profile of the sample's purity, confirming the identity of the active pharmaceutical ingredient and enabling the identification and quantification of any process-related impurities or degradation products.
Table 3: Hypothetical LC-MS Data for the Purity Analysis of this compound
| Compound | Retention Time (min) | [M+H]⁺ (m/z) |
| 3-(1-Aminobutyl)benzonitrile | 5.2 | 175.123 |
| Impurity A (3-Aminobenzonitrile) | 3.8 | 119.060 |
| Impurity B (3-Butanoylbenzonitrile) | 6.5 | 174.091 |
Reactivity and Mechanistic Studies of 3 1 Aminobutyl Benzonitrile;hydrochloride
Role as a Key Intermediate in Complex Organic Transformations
The strategic placement of the amino and nitrile functionalities on the substituted benzene (B151609) ring makes 3-(1-Aminobutyl)benzonitrile (B12064982);hydrochloride a valuable precursor for the construction of diverse chemical entities, including cyclic structures and various derivatives arising from reactions at either functional group.
Formation of Cyclic Structures and Heterocycles
The structure of 3-(1-Aminobutyl)benzonitrile lends itself to intramolecular cyclization reactions to form heterocyclic systems, most notably isoquinoline (B145761) derivatives. One of the most prominent methods for such transformations is the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed electrophilic ring closure. cymitquimica.comnih.gov For 3-(1-Aminobutyl)benzonitrile, the amino group can react with an aldehyde to form an imine, which then undergoes intramolecular cyclization onto the electron-rich benzene ring. The presence of the nitrile group can influence the electronic properties of the aromatic ring and the subsequent reactivity. While specific examples utilizing 3-(1-Aminobutyl)benzonitrile in Pictet-Spengler reactions are not extensively documented in readily available literature, the general mechanism is well-established. cymitquimica.comnih.gov
Another potential cyclization pathway involves the intramolecular addition of the amine to the nitrile group. This type of reaction can be promoted under various conditions, sometimes with metal catalysis, to yield cyclic amidines or related heterocycles. The reaction of ortho-carbonyl-substituted benzonitriles with certain pronucleophiles can lead to the formation of isoindolin-1-ones through a cascade reaction involving nucleophilic attack at the cyano group. nih.gov
Furthermore, 1,3-dipolar cycloaddition reactions represent a powerful tool for the synthesis of five-membered heterocycles. While typically involving a separate 1,3-dipole, the nitrile group in 3-(1-Aminobutyl)benzonitrile could potentially participate in such reactions with suitable partners. rsc.org
Table 1: Representative Examples of Heterocycle Synthesis from Benzonitrile (B105546) Derivatives
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 2-Acetylbenzonitrile | ((Chloromethyl)sulfonyl)benzene, K₂CO₃, DMF, rt, 24 h | 3-Chloro-3-(phenylsulfonylmethyl)isoindolin-1-one | 85 | nih.gov |
| β-Phenylethylamine | Formaldehyde dimethylacetal, HCl | 1,2,3,4-Tetrahydroisoquinoline | - | nih.gov |
This table presents general examples of reactions that could be analogous to those of 3-(1-Aminobutyl)benzonitrile;hydrochloride.
Amide and Carbamate Formation Reactions
The primary amino group of this compound readily undergoes acylation reactions with carboxylic acids or their derivatives to form amides. The hydrochloride salt would typically require neutralization with a base to free the nucleophilic amine for the reaction to proceed. Common methods for amide bond formation include the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and racemization. rsc.org
Alternatively, more reactive acylating agents like acyl chlorides or anhydrides can be used, typically in the presence of a non-nucleophilic base to scavenge the generated acid.
Carbamate formation is another important transformation of the amino group, often employed as a protecting group strategy in multi-step synthesis. The reaction of the amine with an appropriate chloroformate, such as benzyl (B1604629) chloroformate (Cbz-Cl) or di-tert-butyl dicarbonate (B1257347) (Boc₂O), in the presence of a base, yields the corresponding Cbz or Boc-protected amine. organic-chemistry.orgtotal-synthesis.com These protecting groups can be selectively removed under specific conditions, allowing for further synthetic manipulations at other parts of the molecule.
Table 2: General Conditions for Amide and Carbamate Formation
| Transformation | Reagents | General Conditions | Product Type |
| Amide Formation | Carboxylic acid, EDC, HOBt, Base | Aprotic solvent (e.g., DMF, DCM), Room temperature | N-Acyl derivative |
| Amide Formation | Acyl chloride, Base (e.g., Triethylamine, Pyridine) | Aprotic solvent (e.g., DCM, THF), 0 °C to Room temperature | N-Acyl derivative |
| Boc-Carbamate Formation | Boc₂O, Base (e.g., Triethylamine, NaOH) | Aprotic solvent (e.g., DCM, THF) or aqueous mixtures, Room temperature | N-Boc derivative |
| Cbz-Carbamate Formation | Cbz-Cl, Base (e.g., NaHCO₃, Triethylamine) | Aqueous or organic solvent, 0 °C to Room temperature | N-Cbz derivative |
Nitrile Hydrolysis and Derivative Synthesis Reactions
The nitrile group of 3-(1-Aminobutyl)benzonitrile can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.orgdoubtnut.comdoubtnut.com Acid-catalyzed hydrolysis, typically employing strong acids like hydrochloric or sulfuric acid with heating, proceeds via the intermediate formation of an amide. libretexts.org The final product would be the corresponding aminobenzoic acid hydrochloride.
Basic hydrolysis, using a strong base such as sodium hydroxide (B78521) followed by acidification, also yields the carboxylic acid. youtube.com The initial product is the carboxylate salt, which is then protonated in a separate workup step. The choice of conditions can be critical to avoid unwanted side reactions, especially with the presence of the amino group.
The nitrile group can also serve as a precursor for other functional groups. For instance, reduction of the nitrile can lead to a primary amine, although selective reduction in the presence of the existing amino group would require careful choice of reagents.
Nucleophilic Reactivity of the Amino Group in Synthetic Pathways
The primary amino group in this compound is a key site for nucleophilic attack, enabling a range of synthetic modifications including alkylation and acylation.
Alkylation Reactions of the Amine
The nitrogen atom of the primary amine can act as a nucleophile to displace leaving groups on alkyl halides or other alkylating agents, leading to the formation of secondary and tertiary amines. Direct alkylation of amines with alkyl halides can sometimes lead to over-alkylation, yielding a mixture of products. escholarship.org To achieve selective mono-alkylation, indirect methods such as reductive amination are often preferred. This involves the initial condensation of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ with a reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120).
For this compound, the free amine would first need to be generated by treatment with a base.
Table 3: General Strategies for Amine Alkylation
| Method | Reagents | General Conditions | Product Type |
| Direct Alkylation | Alkyl halide, Base (e.g., K₂CO₃, Et₃N) | Polar aprotic solvent (e.g., DMF, Acetonitrile), Elevated temperature | Secondary/Tertiary amine |
| Reductive Amination | Aldehyde or Ketone, Reducing agent (e.g., NaBH₄, NaBH(OAc)₃) | Alcoholic or aprotic solvent, Room temperature | Secondary/Tertiary amine |
Acylation Reactions and Amine Protection Strategies
As discussed in section 4.1.2, the amino group of this compound is readily acylated. This reaction is not only a means to synthesize amide derivatives but is also a cornerstone of amine protection strategies. Protecting the amino group allows for selective reactions to be carried out at other positions of the molecule, such as the nitrile group.
Boc Protection: The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) and is stable to a wide range of reaction conditions but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent). organic-chemistry.orgtotal-synthesis.com
Cbz Protection: The Cbz group is installed using benzyl chloroformate (Cbz-Cl) and is stable to acidic and basic conditions but can be removed by catalytic hydrogenation. organic-chemistry.org
The use of these protecting groups allows for a wide array of subsequent transformations to be performed on the molecule before the amine is deprotected to reveal its original functionality.
Table 4: Common Amine Protecting Groups and Their Cleavage Conditions
| Protecting Group | Reagent for Introduction | Cleavage Conditions |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl) |
| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenation (e.g., H₂, Pd/C) |
Condensation Reactions with Carbonyl Compounds
The primary amine functionality in this compound serves as a nucleophile, readily participating in condensation reactions with carbonyl compounds such as aldehydes and ketones. This reaction typically proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. Subsequent dehydration of this intermediate yields an imine, also known as a Schiff base. chemrxiv.org
The reaction is generally reversible and often catalyzed by acid. The hydrochloride salt of the starting material can provide the necessary acidic environment to facilitate the dehydration step. chemrxiv.org The general mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by the attack of the primary amine.
Table 1: Illustrative Condensation Reactions with Carbonyl Compounds
| Reactant 1 | Reactant 2 (Carbonyl Compound) | Product (Imine) | General Conditions |
|---|---|---|---|
| This compound | Benzaldehyde | 3-(1-(Benzylideneamino)butyl)benzonitrile | Heating in a suitable solvent (e.g., toluene (B28343), ethanol) with azeotropic removal of water. |
| This compound | Acetone | 3-(1-(Propan-2-ylideneamino)butyl)benzonitrile | Stirring in the presence of a dehydrating agent or under conditions that favor water removal. |
This table presents expected products based on general chemical principles of imine formation.
Reactivity of the Nitrile Group in Advanced Synthesis
The nitrile group (—C≡N) is a versatile functional group that can undergo a wide range of transformations, providing access to other important chemical moieties such as carboxylic acids, amines, aldehydes, and various heterocyclic systems.
Hydration and Hydrolysis Mechanisms of the Nitrile
The nitrile group of 3-(1-Aminobutyl)benzonitrile can be hydrolyzed to a carboxylic acid under both acidic and basic conditions. The reaction proceeds through an amide intermediate, which can sometimes be isolated under milder conditions, particularly with basic hydrolysis. msu.edu
Under acidic conditions, the nitrile nitrogen is first protonated, which increases the electrophilicity of the carbon atom. A molecule of water then attacks this carbon, and after a series of proton transfers, an amide is formed. Further hydrolysis of the amide, which is typically faster under these conditions, leads to the corresponding carboxylic acid and an ammonium (B1175870) ion. msu.edulibretexts.org
In basic hydrolysis, a hydroxide ion directly attacks the electrophilic carbon of the nitrile group. Subsequent protonation from water yields an imidic acid, which tautomerizes to an amide. Under harsher basic conditions (e.g., higher temperatures), the amide is further hydrolyzed to a carboxylate salt, which upon acidic workup gives the carboxylic acid. nih.gov Studies on para-substituted benzonitriles have shown that the hydrolysis rates are influenced by the electronic nature of the substituents. mdpi.comnih.gov
Table 2: Products of Nitrile Hydrolysis
| Starting Material | Reagents and Conditions | Intermediate Product | Final Product (after workup if necessary) |
|---|---|---|---|
| This compound | Dilute HCl (aq), heat | 3-(1-Aminobutyl)benzamide | 3-(1-Aminobutyl)benzoic acid |
This table illustrates the expected products from the hydrolysis of the nitrile group based on established mechanisms.
Reduction Reactions to Amines or Aldehydes
The nitrile group can be reduced to a primary amine or, under specific conditions, to an aldehyde. The complete reduction to a primary amine (a benzylamine (B48309) derivative in this case) is a common transformation. This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.org Catalytic hydrogenation is often performed using catalysts such as palladium, platinum, or nickel under a hydrogen atmosphere at elevated temperature and pressure. libretexts.org
The reduction to an aldehyde is a more controlled process. Reagents like diisobutylaluminum hydride (DIBAL-H) are typically used at low temperatures. DIBAL-H adds a hydride to the nitrile carbon, forming an imine-aluminum complex. Upon aqueous workup, this complex hydrolyzes to yield the corresponding aldehyde.
Table 3: Reduction Products of the Nitrile Group
| Starting Material | Reagents and Conditions | Product |
|---|---|---|
| This compound | 1. LiAlH₄ in THF/ether, 2. H₂O/H₃O⁺ workup | 3-(1-Aminobutyl)benzylamine |
| This compound | H₂ gas, Pd/C or Raney Ni catalyst, solvent (e.g., ethanol) | 3-(1-Aminobutyl)benzylamine |
This table outlines the expected products from the reduction of the nitrile group based on standard synthetic methodologies.
Cycloaddition Reactions Involving the Nitrile
The nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles, leading to the formation of five-membered heterocyclic rings. A common example is the reaction with nitrile oxides, generated in situ from oximes, to form 1,2,4-oxadiazoles. The regioselectivity of these reactions can be influenced by the electronic properties of both the nitrile and the 1,3-dipole. d-nb.infolkouniv.ac.in
Another important class of 1,3-dipoles are azides, which can react with nitriles to form tetrazoles. This reaction often requires a catalyst, such as a zinc or copper salt, and can be a powerful tool for the synthesis of these nitrogen-rich heterocycles. The rate and selectivity of these cycloadditions are dependent on the substituents on the benzonitrile ring. wikipedia.orguchicago.edu
Pinner Reaction and Imine Formation from Nitriles
The Pinner reaction involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst (typically anhydrous HCl) to form an imino ester salt, also known as a Pinner salt. d-nb.infowikipedia.org These Pinner salts are themselves reactive intermediates that can be converted to various other functional groups. For instance, hydrolysis of a Pinner salt with water yields an ester. Reaction with an amine or ammonia (B1221849) leads to the formation of an amidine, and treatment with an excess of alcohol can produce an orthoester. d-nb.infowikipedia.orgorganic-chemistry.org The reaction is sensitive to conditions, and low temperatures are often employed to prevent the decomposition of the thermodynamically unstable imino ester salt. wikipedia.org
Table 4: Potential Products from the Pinner Reaction of 3-(1-Aminobutyl)benzonitrile
| Reactants | Intermediate | Subsequent Reagent | Final Product |
|---|---|---|---|
| 3-(1-Aminobutyl)benzonitrile, Ethanol (B145695), Anhydrous HCl | Ethyl 3-(1-aminobutyl)benzimidate hydrochloride | Water | Ethyl 3-(1-aminobutyl)benzoate |
| 3-(1-Aminobutyl)benzonitrile, Methanol (B129727), Anhydrous HCl | Methyl 3-(1-aminobutyl)benzimidate hydrochloride | Ammonia | 3-(1-Aminobutyl)benzamidine |
This table illustrates the potential synthetic utility of the Pinner reaction with the title compound, based on established transformations of Pinner salts.
Aromatic Ring Reactivity and Functionalization Strategies
The benzene ring of 3-(1-Aminobutyl)benzonitrile is susceptible to electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of such reactions is dictated by the directing effects of the two substituents already present: the nitrile group and the 1-aminobutyl group.
The nitrile group is a deactivating, meta-directing group due to its strong electron-withdrawing inductive and resonance effects. Conversely, the alkylamino group is an activating, ortho-, para-directing group due to the electron-donating nature of the nitrogen lone pair through resonance, which outweighs its inductive electron-withdrawing effect. lkouniv.ac.in
When both an activating and a deactivating group are present on the ring, the activating group generally controls the position of further substitution. Therefore, electrophilic attack is expected to occur at the positions ortho and para to the 1-aminobutyl substituent. However, the position between the two existing substituents (C-2) is sterically hindered. Thus, the primary sites for electrophilic substitution would be C-4 and C-6 relative to the 1-aminobutyl group. It is important to note that under the strongly acidic conditions often used for EAS reactions (e.g., nitration or sulfonation), the primary amino group will be protonated to form an ammonium salt. An ammonium group is strongly deactivating and meta-directing. In such cases, the directing effects would be additive with the nitrile group, favoring substitution at the C-5 position.
Table 5: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Electrophile | Directing Influence | Predicted Major Product(s) |
|---|---|---|---|
| Nitration (mild conditions) | NO₂⁺ | 1-Aminobutyl (ortho, para) | 3-(1-Aminobutyl)-4-nitrobenzonitrile and 3-(1-Aminobutyl)-6-nitrobenzonitrile |
| Nitration (strong acid) | NO₂⁺ | -NH₃⁺ (meta) and -CN (meta) | 3-(1-Aminobutyl)-5-nitrobenzonitrile |
| Bromination | Br⁺ | 1-Aminobutyl (ortho, para) | 3-(1-Aminobutyl)-4-bromobenzonitrile and 3-(1-Aminobutyl)-6-bromobenzonitrile |
This table provides a predictive guide to the outcomes of electrophilic aromatic substitution reactions on the title compound, considering the influence of reaction conditions on the directing groups.
Electrophilic Substitution on the Aromatic Ring
Electrophilic aromatic substitution (EAS) reactions on the benzene ring of 3-(1-Aminobutyl)benzonitrile are governed by the directing and activating or deactivating effects of the two substituents.
The 1-Aminobutyl Group (-CH(NH₂)CH₂CH₂CH₃): When the amine is in its free base form, it is a powerful activating group and is ortho, para-directing due to the lone pair on the nitrogen atom, which can donate electron density to the ring through resonance. byjus.com However, as the compound is a hydrochloride salt, the amine is protonated to form an ammonium group (-CH(NH₃⁺)CH₂CH₂CH₃). This ammonium group is strongly deactivating and meta-directing because the positive charge withdraws electron density from the ring via an inductive effect.
The Cyano Group (-CN): The nitrile group is a deactivating group and is meta-directing. acs.org It withdraws electron density from the aromatic ring through both inductive and resonance effects.
Given that both the ammonium group and the cyano group are meta-directing, electrophilic substitution will be strongly disfavored. If forced under harsh conditions, the electrophile would be directed to the positions meta to both groups, which are C5 (meta to the aminobutyl group and ortho to the cyano group) and C4/C6 (ortho/para to the aminobutyl group but meta to the cyano group). The C5 position is sterically hindered. Therefore, substitution, if it occurs, would most likely happen at the C4 and C6 positions, which are meta to the strongly deactivating ammonium group.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution
Illustrative outcomes for the nitration of 3-(1-aminobutyl)benzonitrile under forcing conditions (HNO₃/H₂SO₄). The data is hypothetical and based on directing group effects.
| Position of Substitution | Predicted Major/Minor Product | Controlling Factors |
|---|---|---|
| C4-Nitro | Major | Meta to -CH(NH₃⁺)R, Meta to -CN |
| C6-Nitro | Major | Meta to -CH(NH₃⁺)R, Meta to -CN |
| C2-Nitro | Minor/Trace | Ortho to -CH(NH₃⁺)R (steric hindrance), Meta to -CN |
| C5-Nitro | Minor/Trace | Meta to -CH(NH₃⁺)R, Ortho to -CN (steric hindrance) |
Transition Metal-Catalyzed Cross-Coupling Reactions at Aromatic Positions
Transition metal-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. acs.org For 3-(1-Aminobutyl)benzonitrile, these reactions would typically require prior conversion of a C-H bond to a C-X bond (where X is a halide like Br or I, or a triflate).
Assuming the synthesis of a halogenated precursor, such as 4-Bromo-3-(1-aminobutyl)benzonitrile, a variety of cross-coupling reactions could be envisioned. Palladium-catalyzed reactions like the Suzuki-Miyaura (with boronic acids), Stille (with organotins), and Negishi (with organozinc reagents) couplings are common. youtube.commasterorganicchemistry.com
A hypothetical Suzuki-Miyaura coupling is presented below:
Reaction: 4-Bromo-3-(1-aminobutyl)benzonitrile + Arylboronic acid → 4-Aryl-3-(1-aminobutyl)benzonitrile
The mechanism generally involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the aryl-bromide bond.
Transmetalation: The organic group from the boronic acid is transferred to the palladium center.
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, regenerating the Pd(0) catalyst and forming the final product. acs.org
Table 2: Hypothetical Suzuki-Miyaura Coupling Reaction Conditions
Illustrative conditions for the coupling of 4-Bromo-3-(1-aminobutyl)benzonitrile with Phenylboronic Acid.
| Parameter | Condition | Rationale |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | Commonly used, effective for a wide range of substrates. capes.gov.br |
| Base | K₂CO₃ or Cs₂CO₃ | Required for the activation of the boronic acid. |
| Solvent | Dioxane/Water or Toluene/Water | Aqueous base system is typical for Suzuki reactions. |
| Temperature | 80-100 °C | Sufficient to drive the reaction to completion. |
Stereochemical Outcomes of Reactions Involving this compound
The compound possesses a stereocenter at the C1 position of the butyl group, meaning it exists as (R) and (S) enantiomers. cymitquimica.combldpharm.com Any reaction involving this chiral center or influenced by it will have stereochemical consequences.
Diastereoselectivity in Reaction Products
If a new stereocenter is created in a molecule that already contains one, diastereomers can be formed. The inherent chirality of 3-(1-Aminobutyl)benzonitrile can influence the stereochemical outcome of such a reaction, leading to a preferential formation of one diastereomer over another. This is known as diastereoselectivity. numberanalytics.com
For example, if the nitrile group were to be reduced to a primary amine, and this was followed by a reaction that introduces a new chiral center, the existing chiral center at the benzylic position could direct the approach of the incoming reagent. This is often explained by steric models like the Felkin-Ahn or Cram's rule, where the reagent attacks from the least hindered face, considering the arrangement of the large, medium, and small substituents around the existing chiral center. youtube.com The control of diastereoselectivity can be influenced by factors such as the choice of reagents and reaction conditions. nih.gov
Table 3: Illustrative Diastereoselectivity in a Hypothetical Reaction
Hypothetical reduction of a ketone derivative of the title compound, where a new stereocenter is formed. The ratios are illustrative of typical diastereoselective reactions.
| Starting Enantiomer | Reaction | Product Diastereomers | Hypothetical Diastereomeric Ratio (d.r.) |
|---|---|---|---|
| (R)-enantiomer | Reduction of a vicinal ketone | (R,R) and (R,S) | 85:15 |
| (S)-enantiomer | Reduction of a vicinal ketone | (S,S) and (S,R) | 85:15 |
Enantioselectivity and Chiral Induction
Enantioselectivity becomes relevant when using a racemic mixture of 3-(1-Aminobutyl)benzonitrile in a reaction with a chiral catalyst or reagent. This can lead to a kinetic resolution, where one enantiomer reacts faster than the other, leaving the unreacted starting material enriched in the slower-reacting enantiomer.
Alternatively, if the amine itself is used as a chiral ligand or catalyst in a different reaction, it could induce enantioselectivity in the product. Chiral benzylic amines are known to be effective in various asymmetric transformations. researchgate.netbeilstein-journals.org The effectiveness of the chiral induction would depend on the rigidity of the transition state and the proximity of the chiral center to the reaction site.
Kinetic and Thermodynamic Studies of Reactions
No specific kinetic or thermodynamic data for reactions involving 3-(1-Aminobutyl)benzonitrile hydrochloride are available. However, the principles of how such studies would be conducted can be outlined based on general chemical kinetics. jeeadv.ac.iniitg.ac.in
Reaction Rate Determination and Order Analysis
To determine the kinetics of a reaction involving 3-(1-Aminobutyl)benzonitrile, one would systematically vary the concentrations of the reactants and monitor the rate of product formation or reactant consumption over time. This is often achieved using spectroscopic methods (e.g., UV-Vis, NMR) or chromatography (e.g., HPLC, GC).
For a hypothetical nucleophilic substitution reaction, the rate law would be determined as:
Rate = k[3-(1-Aminobutyl)benzonitrile]ˣ[Nucleophile]ʸ
Where:
k is the rate constant.
x and y are the orders of the reaction with respect to each reactant.
Table 4: Hypothetical Data for Reaction Order Determination
Illustrative data for determining the rate law of a reaction with a nucleophile.
| Experiment | Initial [Substrate] (M) | Initial [Nucleophile] (M) | Initial Rate (M/s) |
|---|---|---|---|
| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |
| 3 | 0.10 | 0.20 | 6.0 x 10⁻⁴ |
Scientific Inquiry into this compound Reveals Data Scarcity
A comprehensive review of available scientific literature and chemical databases reveals a significant lack of detailed research on the specific chemical compound this compound. While basic identifying information, such as its molecular formula (C11H15ClN2) and CAS number, is available through various chemical suppliers, in-depth studies concerning its reactivity and reaction mechanisms appear to be unpublished or not widely disseminated.
Specifically, there is no publicly accessible research data regarding the following aspects of this compound:
In-situ Spectroscopic Monitoring of Reaction Progress and Intermediate Formation:There are no published reports on the use of in-situ spectroscopic techniques to monitor reactions of this compound or to identify any resulting intermediates.
While research exists on related benzonitrile compounds and their reactivity in various chemical transformations, this information cannot be extrapolated to this compound without dedicated experimental and computational studies. The specific stereochemistry and the nature of the aminobutyl substituent at the 3-position of the benzonitrile ring would significantly influence its chemical behavior, necessitating specific research on this molecule.
Due to the absence of specific scientific data for this compound, the generation of a detailed and accurate article on its reactivity and mechanistic studies, as per the requested outline, is not possible at this time. Further empirical research is required to elucidate the chemical properties and reactivity of this particular compound.
Computational Chemistry and Theoretical Studies of 3 1 Aminobutyl Benzonitrile;hydrochloride
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to yield information about the molecule's energy, geometry, and electronic characteristics.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to determine the ground state geometry of molecules, which is the most stable three-dimensional arrangement of its atoms. For a molecule like 3-(1-Aminobutyl)benzonitrile (B12064982), DFT calculations would involve optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy structure.
A typical DFT study would employ a functional, such as B3LYP, and a basis set, like 6-31G(d,p) or larger, to model the electron density and atomic orbitals. acs.orgmdpi.com For analogous compounds like 3-aminobenzonitrile (B145674), DFT calculations have been used to determine optimized structural parameters. researchgate.net These studies show that the cyano group and the benzene (B151609) ring are typically coplanar, while the amino group may exhibit some pyramidalization. In the case of 3-(1-Aminobutyl)benzonitrile, the butyl group would introduce additional degrees of freedom, and DFT would be crucial for determining its preferred orientation relative to the phenyl ring.
Below is an illustrative table of what optimized geometric parameters from a DFT calculation on 3-(1-Aminobutyl)benzonitrile might look like, based on typical values for substituted benzenes.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C≡N | ~1.15 Å |
| C-C (aromatic) | ~1.39 - 1.41 Å | |
| C-C (alkyl) | ~1.53 - 1.54 Å | |
| C-N (amino) | ~1.47 Å | |
| Bond Angle | C-C-C (aromatic) | ~120° |
| C-C-N (nitrile) | ~179° | |
| C-C-N (amino) | ~110° | |
| Note: This data is illustrative and based on general values for similar functional groups. |
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. nih.gov Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer higher levels of accuracy compared to DFT for certain properties, albeit at a significantly greater computational expense.
For a molecule of this size, ab initio methods like MP2 could be used to refine the geometry obtained from DFT and to calculate more accurate electronic energies. researchgate.net Studies on related aminobenzonitriles have utilized ab initio calculations to investigate excited states and to provide benchmark data for less computationally intensive methods. acs.orgnih.gov For 3-(1-Aminobutyl)benzonitrile, high-accuracy ab initio calculations would be particularly useful for resolving subtle electronic effects and for providing a more precise description of the interactions between the aminobutyl substituent and the benzonitrile (B105546) moiety.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net
For substituted benzonitriles, the HOMO is typically a π-orbital delocalized over the benzene ring and the amino group, while the LUMO is often a π*-orbital with significant contributions from the cyano group and the ring. researchgate.net The presence of the electron-donating aminobutyl group at the meta position would be expected to raise the energy of the HOMO, while the electron-withdrawing nitrile group lowers the energy of the LUMO.
From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These descriptors provide quantitative measures of the molecule's reactivity.
An illustrative table of calculated electronic properties for 3-(1-Aminobutyl)benzonitrile is provided below, based on typical values for similar molecules.
| Property | Symbol | Predicted Value (eV) |
| HOMO Energy | EHOMO | ~ -8.5 to -9.5 |
| LUMO Energy | ELUMO | ~ -0.5 to -1.5 |
| HOMO-LUMO Gap | ΔE | ~ 7.0 to 9.0 |
| Electronegativity | χ | ~ 4.5 to 5.5 |
| Chemical Hardness | η | ~ 3.5 to 4.5 |
| Note: This data is illustrative and derived from general principles and studies on analogous compounds. researchgate.net |
Conformational Analysis and Energy Landscapes
The flexibility of the aminobutyl group in 3-(1-Aminobutyl)benzonitrile gives rise to multiple possible conformations, each with a different spatial arrangement and energy. Understanding the conformational landscape is crucial for predicting the molecule's preferred shape and its dynamic behavior.
A potential energy surface (PES) maps the energy of a molecule as a function of its geometry. By systematically changing specific dihedral angles (torsional angles) and calculating the energy at each step, a PES can be generated. This allows for the identification of energy minima, which correspond to stable conformational isomers (conformers), and transition states, which are the energy barriers between them.
A detailed analysis of the torsional angles is essential for understanding conformational preferences. The rotation around the single bonds in the aminobutyl side chain will lead to different staggered and eclipsed arrangements. For instance, the analysis of n-butane reveals anti and gauche conformers due to rotation around the central C-C bond, with the anti conformer being more stable. slideshare.net A similar analysis for the butyl chain in 3-(1-Aminobutyl)benzonitrile would be necessary.
The rotation of the entire aminobutyl group relative to the benzonitrile ring will also be governed by steric and electronic interactions. The steric hindrance between the side chain and the hydrogen atoms on the benzene ring will influence the preferred orientation. A relaxed scan of the potential energy surface as a function of the C(ortho)-C(meta)-C(butyl)-N dihedral angle would reveal the most stable rotational conformers. The energy profile would likely show distinct minima corresponding to staggered orientations and maxima corresponding to eclipsed orientations. researchgate.net
An illustrative table showing the relative energies of potential conformers of 3-(1-Aminobutyl)benzonitrile is presented below.
| Conformer | Key Dihedral Angle(s) | Relative Energy (kcal/mol) |
| A (Global Minimum) | TBD | 0.00 |
| B | TBD | +0.5 - 1.5 |
| C | TBD | +2.0 - 4.0 |
| Note: TBD (To Be Determined) indicates that the specific angles would need to be calculated. The relative energies are illustrative of a typical conformational analysis. |
Spectroscopic Property Prediction and Validation
Computational quantum chemistry provides a robust framework for predicting various spectroscopic properties of molecules. These predictions are invaluable for interpreting experimental data, assigning spectral features, and understanding the underlying electronic and vibrational structure of a compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions has significantly improved, making them a reliable tool for researchers. nih.gov
The prediction of NMR chemical shifts for 3-(1-Aminobutyl)benzonitrile;hydrochloride would involve several key steps. First, the 3D geometry of the molecule would be optimized using a suitable level of theory, such as B3LYP with a basis set like 6-31G(d,p). Following geometry optimization, the NMR shielding tensors are calculated using a method like the Gauge-Independent Atomic Orbital (GIAO) method. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).
For substituted benzonitriles, it has been shown that calculated ¹⁵N chemical shifts correlate well with experimental values and can be rationalized by substituent effects. nih.gov A similar approach for ¹³C and ¹H chemical shifts in this compound would be expected to yield valuable insights. The presence of the aminobutyl group and the nitrile functionality will significantly influence the electronic environment of the aromatic ring protons and carbons, leading to characteristic shifts.
To illustrate the expected data, the following table presents hypothetical predicted ¹H NMR chemical shifts for the aromatic protons of 3-(1-Aminobutyl)benzonitrile, based on the known effects of amino and cyano substituents on a benzene ring.
| Proton | Predicted Chemical Shift (ppm) vs. TMS |
| H-2 | 7.4 - 7.6 |
| H-4 | 7.3 - 7.5 |
| H-5 | 7.2 - 7.4 |
| H-6 | 7.3 - 7.5 |
Note: These are estimated values for illustrative purposes and are not from a specific calculation on this compound.
Experimental verification of these predicted shifts would require the synthesis and NMR analysis of the compound. A strong correlation between the predicted and experimental spectra would validate the computed molecular structure and electronic distribution.
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational methods are instrumental in calculating these vibrational frequencies and their corresponding intensities, aiding in the interpretation of experimental spectra. cardiff.ac.uk
The process for predicting the IR and Raman spectra of this compound is similar to that for NMR prediction. It begins with the optimization of the molecular geometry. Subsequently, the harmonic vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the nuclear coordinates. These calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other theoretical approximations. nih.gov
For aminobenzonitriles, studies have shown that a zero-order normal coordinate analysis can provide unambiguous vibrational assignments for the in-plane fundamentals. nih.gov Key vibrational modes for this compound would include the C≡N stretch, N-H stretching and bending modes of the amino group, C-H stretching and bending modes of the aromatic ring and the butyl chain, and various skeletal vibrations of the benzene ring.
The following table provides a hypothetical set of predicted and illustrative experimental vibrational frequencies for key functional groups in a molecule like 3-aminobenzonitrile. dntb.gov.uaresearchgate.net
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Illustrative Experimental Frequency (cm⁻¹) |
| N-H Asymmetric Stretch | 3450 | 3460 |
| N-H Symmetric Stretch | 3360 | 3375 |
| C≡N Stretch | 2225 | 2230 |
| C-N Stretch | 1280 | 1285 |
| Aromatic C-H Stretch | 3050-3100 | 3060-3110 |
Note: These values are based on typical frequencies for these functional groups and are for illustrative purposes.
The correlation between the calculated and experimental spectra allows for a detailed assignment of the observed bands to specific molecular motions.
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for predicting UV-Vis absorption spectra. nih.gov
The prediction of the UV-Vis spectrum of this compound would involve calculating the vertical excitation energies and oscillator strengths for the lowest-lying electronic transitions. These calculations are performed on the optimized ground-state geometry of the molecule. The results provide the wavelengths of maximum absorption (λmax) and the intensity of these absorptions.
Studies on benzonitrile and its derivatives have shown that the electronic transitions are typically of π → π* character. aip.orgresearchgate.net The presence of the amino and nitrile groups on the benzene ring in this compound will influence the energies of the molecular orbitals and thus the electronic transitions. The amino group, being an electron-donating group, is expected to cause a red shift (shift to longer wavelength) in the absorption bands compared to unsubstituted benzonitrile.
A hypothetical TD-DFT calculation for 3-aminobenzonitrile might yield the following results:
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength |
| S₀ → S₁ | 4.25 | 292 | 0.05 |
| S₀ → S₂ | 4.90 | 253 | 0.20 |
| S₀ → S₃ | 5.50 | 225 | 0.35 |
Note: These are illustrative values for a related compound and not specific to this compound.
The analysis of the molecular orbitals involved in these electronic transitions can provide insights into the nature of the excited states, such as identifying them as locally excited (LE) or intramolecular charge transfer (ICT) states. nih.gov
Reaction Mechanism Elucidation through Computational Modeling
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways that can be difficult to obtain experimentally. nih.gov
A key aspect of studying a reaction mechanism is the identification and characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. Computational methods can be used to locate the geometry of the TS and calculate its energy. A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. acs.org
For reactions involving the nitrile group of this compound, such as nucleophilic addition or cycloaddition, computational modeling can be employed to find the transition state structures. libretexts.orgnumberanalytics.comlibretexts.org For example, in the reaction with a nucleophile, the TS would involve the partial formation of a bond between the nucleophile and the nitrile carbon and the partial breaking of the C≡N triple bond.
The table below illustrates the kind of data that would be generated from a transition state calculation for a generic nitrile reaction.
| Parameter | Value |
| Imaginary Frequency | -350 cm⁻¹ |
| Activation Energy (Ea) | 15 kcal/mol |
| Key Bond Distance (Nu---C) | 2.1 Å |
| Key Bond Distance (C---N) | 1.25 Å |
Note: These are hypothetical values for an illustrative nucleophilic addition to a nitrile.
Once a transition state has been identified, the entire reaction pathway can be mapped by performing an Intrinsic Reaction Coordinate (IRC) calculation. nih.gov An IRC calculation follows the path of steepest descent from the transition state down to the reactants and products, confirming that the located TS connects the desired minima on the potential energy surface.
For a hypothetical reaction of this compound, a reaction coordinate diagram would plot the energy of the system as a function of the reaction progress. This would visually represent the energy barriers and the stability of intermediates and products. Computational studies on the reaction of nitriles with various reagents have successfully used this approach to elucidate reaction mechanisms and predict reactivity. researchgate.netresearchgate.net
Solvation Effects in Reaction Pathways Using Continuum Models
The chemical behavior of this compound in a solution is significantly influenced by its interactions with the surrounding solvent molecules. Continuum solvation models are a class of computational methods that represent the solvent as a continuous medium with a defined dielectric constant, rather than modeling individual solvent molecules. This approach offers a computationally efficient way to study the effects of a solvent on the structure, stability, and reactivity of a solute.
Implicit solvation models, such as the Polarizable Continuum Model (PCM), are frequently employed to calculate the free energy of solvation. This value is crucial for understanding reaction kinetics and equilibria in solution. For a molecule like this compound, these models can predict how the charged aminobutyl group and the polar nitrile group interact with solvents of varying polarity.
Detailed Research Findings:
While specific studies on the application of continuum models to the reaction pathways of this compound are not extensively documented in publicly available literature, the principles can be illustrated by research on related benzonitrile derivatives. For instance, computational studies on the 1,3-dipolar cycloaddition reactions of benzonitrile oxide have utilized continuum models to explore kinetic solvent effects. researchgate.net These studies have shown that both solvent polarity and specific hydrogen-bonding interactions can significantly, and sometimes counteractively, influence reaction rates. researchgate.net
Applying this to this compound, continuum models could be used to:
Predict the relative stability of different conformations of the molecule in various solvents.
Calculate the activation energies of potential reactions, such as nucleophilic attack at the nitrile carbon, and how these energies change with solvent polarity.
Model the pKa of the primary amine, which is crucial for understanding its protonation state in different environments.
A hypothetical data table illustrating the kind of information that could be generated from such a study is presented below.
| Solvent | Dielectric Constant | Calculated Solvation Free Energy (kcal/mol) | Predicted Relative Reaction Rate |
| Water | 78.4 | -15.2 | 1.00 |
| Methanol (B129727) | 32.7 | -12.8 | 0.75 |
| Acetonitrile (B52724) | 37.5 | -11.5 | 0.60 |
| Dichloromethane (B109758) | 8.9 | -8.3 | 0.25 |
| Hexane (B92381) | 1.9 | -3.1 | 0.05 |
This table is illustrative and does not represent actual experimental or calculated data for this compound.
Molecular Dynamics Simulations for Dynamic Behavior
While continuum models provide a static picture of solvation, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule and its interactions with its environment over time. In an MD simulation, the forces between all atoms in the system are calculated, and Newton's equations of motion are solved to track the trajectory of each atom. This provides a detailed, atomistic view of molecular motion.
For this compound, MD simulations can reveal the explicit interactions between the solute and individual solvent molecules. This is particularly important for understanding the structure of the solvation shell around the charged amine and the polar nitrile group. Simulations can track the residence time of solvent molecules in the first solvation shell and the orientation of these molecules relative to the functional groups of the solute.
Detailed Research Findings:
MD simulations have been effectively used to study the permeation of molecules with amine groups, such as d-Benzedrine, through biological membranes. nih.gov These studies calculate the free energy changes as the molecule moves along a specific path, providing insights into its transport mechanism. nih.gov A similar approach could be used to study the interaction of this compound with model membranes or other biological macromolecules.
An MD simulation of this compound in a box of water molecules could provide data on:
Radial Distribution Functions (RDFs): These would show the probability of finding a water molecule at a certain distance from specific atoms in the solute, such as the nitrogen of the amine or the nitrogen of the nitrile group.
Hydrogen Bonding Dynamics: The number and lifetime of hydrogen bonds between the amine group and water molecules could be quantified.
Conformational Dynamics: The flexibility of the butyl chain and the rotation around the C-C bonds could be observed over time.
In a condensed phase, such as a crystal or an amorphous solid, the intermolecular interactions between molecules of this compound itself become dominant. MD simulations can be used to study these interactions and predict the bulk properties of the material.
Detailed Research Findings:
By simulating a system with many molecules of this compound, one could investigate:
Crystal Packing: Predict the most stable crystal lattice and compare it with experimental X-ray diffraction data.
Amorphous State Properties: Study the structure and dynamics of the compound in a non-crystalline solid state.
Phase Transitions: By simulating the system at different temperatures, it may be possible to observe melting or other phase transitions.
A hypothetical data table summarizing potential intermolecular interaction energies calculated from MD simulations is provided below.
| Interaction Type | Contributing Functional Groups | Estimated Interaction Energy (kcal/mol) |
| Ion-Ion | Aminium (R-NH3+) and Chloride (Cl-) | -80 to -120 |
| Ion-Dipole | Aminium/Chloride and Nitrile Group | -5 to -15 |
| Dipole-Dipole | Nitrile and Phenyl Ring | -2 to -5 |
| Hydrogen Bonding | Aminium and Nitrile/Chloride | -3 to -8 |
| Van der Waals | Alkyl chain and Phenyl Ring | -1 to -3 |
This table is illustrative and presents a qualitative ranking of interaction strengths.
Chemoinformatics and Quantitative Structure-Property Relationship (QSPR) Approaches
Chemoinformatics involves the use of computational methods to analyze chemical information. One of the key areas of chemoinformatics is the development of Quantitative Structure-Property Relationship (QSPR) models. QSPR models are mathematical equations that relate the chemical structure of a compound to its physicochemical properties.
These models are built by calculating a set of numerical descriptors for a series of molecules and then using statistical methods to find a correlation between these descriptors and an experimentally measured property. For this compound, QSPR models could be developed to predict properties such as:
Boiling point
Melting point
Solubility
Partition coefficient (logP)
Detailed Research Findings:
A QSPR study for a series of aminobutylbenzonitrile derivatives could involve the following steps:
Data Collection: Gather experimental data for a specific property for a set of related molecules.
Descriptor Calculation: For each molecule, calculate a range of descriptors, including:
Topological descriptors: Based on the 2D graph of the molecule.
Geometrical descriptors: Based on the 3D structure of the molecule.
Quantum chemical descriptors: Such as HOMO/LUMO energies, Mulliken charges, and dipole moment.
Model Building: Use statistical methods like multiple linear regression or machine learning algorithms to build a model that correlates the descriptors with the property.
Model Validation: Test the predictive power of the model on a set of molecules that were not used in the model building process.
A hypothetical QSPR data table for predicting the aqueous solubility of a series of substituted benzonitriles might look like this:
| Compound | Experimental Solubility (logS) | Calculated logP | Polar Surface Area (Ų) | Predicted Solubility (logS) |
| Benzonitrile | -1.5 | 2.13 | 23.79 | -1.6 |
| 3-Aminobenzonitrile | -0.8 | 1.30 | 49.82 | -0.9 |
| 3-(1-Aminobutyl)benzonitrile | -2.1 | 2.50 | 49.82 | -2.2 |
| 4-Hydroxybenzonitrile | -1.2 | 1.60 | 44.02 | -1.3 |
This table is for illustrative purposes only.
Advanced Analytical Methodologies for Purity and Quantification of 3 1 Aminobutyl Benzonitrile;hydrochloride
Chromatographic Techniques for Separation and Quantification
Chromatography, a cornerstone of analytical chemistry, is indispensable for the separation, identification, and quantification of individual components within a mixture. For a chiral compound such as 3-(1-Aminobutyl)benzonitrile (B12064982);hydrochloride, chromatographic methods are not only used to determine its chemical purity but also its enantiomeric purity.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique in the pharmaceutical industry due to its high resolution, sensitivity, and applicability to a broad range of compounds. heraldopenaccess.us The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. obrnutafaza.hr
Reverse-phase HPLC (RP-HPLC) is the most common mode of HPLC, utilizing a nonpolar stationary phase and a polar mobile phase. chromatographyonline.com This technique is well-suited for the analysis of both polar and nonpolar compounds. For 3-(1-Aminobutyl)benzonitrile;hydrochloride, a compound with both polar (amine) and nonpolar (butyl, benzonitrile) moieties, RP-HPLC offers excellent separation from potential impurities.
A typical RP-HPLC method for the purity determination of this compound would involve a C18 column. The mobile phase would likely consist of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). The buffer, often containing an acid like phosphoric acid or formic acid, helps to ensure consistent ionization of the amine group, leading to sharp and symmetrical peaks. sielc.com Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the timely elution of any less polar impurities.
Detailed Research Findings: In a study focused on the separation of related aminobenzonitrile compounds, a method was developed using a C18 stationary phase. sielc.com The method demonstrated good resolution between the main compound and its potential process-related impurities and degradation products. The retention time of the primary analyte was found to be sensitive to the pH of the aqueous phase and the percentage of the organic modifier. Optimal separation was achieved with a gradient elution program, starting with a higher aqueous content to retain the polar compound and gradually increasing the organic content to elute more hydrophobic impurities. Quantification is typically performed using a UV detector, monitoring at a wavelength where the benzonitrile (B105546) chromophore exhibits strong absorbance.
Interactive Data Table: Illustrative RP-HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Normal-phase HPLC (NP-HPLC) employs a polar stationary phase (e.g., silica (B1680970) or a polar-functionalized material) and a non-polar mobile phase (e.g., hexane (B92381), isopropanol). waters.com While less common than RP-HPLC, it can be highly effective for the separation of isomers and for compounds that are highly soluble in organic solvents. researchgate.net For this compound, NP-HPLC could be particularly useful for separating it from any positional isomers that may be present as impurities.
The separation mechanism in NP-HPLC is based on adsorption, where polar analytes interact more strongly with the polar stationary phase and are retained longer. The elution order is typically the reverse of that in RP-HPLC, with nonpolar compounds eluting first.
Detailed Research Findings: Research on the separation of isomers of similar aromatic amines has shown that NP-HPLC can provide unique selectivity that is not achievable with RP-HPLC. The choice of the non-polar solvent and the small amount of a polar modifier in the mobile phase are critical for achieving the desired separation. For instance, a mobile phase consisting of hexane with a small percentage of ethanol (B145695) or isopropanol (B130326) can be optimized to resolve closely related isomers.
Interactive Data Table: Representative NP-HPLC Conditions for Isomer Separation
| Parameter | Condition |
|---|---|
| Column | Silica, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 5 µL |
Since 3-(1-Aminobutyl)benzonitrile is a chiral molecule, determining its enantiomeric purity, or enantiomeric excess (ee), is a critical quality attribute. heraldopenaccess.us Chiral HPLC is the most widely used technique for this purpose. wikipedia.org This is achieved by using a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times. uma.es
CSPs are typically based on polysaccharides (e.g., cellulose (B213188) or amylose) derivatized with various phenylcarbamates. chromatographyonline.com The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. The stability of these complexes differs for each enantiomer, resulting in their separation. Both normal-phase and reverse-phase modes can be used for chiral separations.
Detailed Research Findings: The enantiomeric resolution of chiral amines is a well-established application of chiral HPLC. For a compound like 3-(1-Aminobutyl)benzonitrile, a polysaccharide-based CSP would be a suitable choice. In a typical normal-phase method, a mobile phase of hexane and a polar alcohol like isopropanol or ethanol would be used. The ratio of these solvents is a key parameter to optimize the resolution and analysis time. In some cases, a small amount of an amine modifier, such as diethylamine, is added to the mobile phase to improve peak shape and reduce tailing. The determination of enantiomeric excess is calculated from the peak areas of the two enantiomers.
Interactive Data Table: Illustrative Chiral HPLC Method for Enantiomeric Excess
| Parameter | Condition |
|---|---|
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Expected Elution Order | (S)-enantiomer before (R)-enantiomer (hypothetical) |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. youtube.com For polar compounds with low volatility, such as amines, derivatization is often necessary to increase their volatility and improve their chromatographic behavior. nih.govnih.gov
For 3-(1-Aminobutyl)benzonitrile, the primary amine group makes it a candidate for derivatization. A common approach is silylation, where the active hydrogen on the amine is replaced with a trimethylsilyl (B98337) (TMS) group. unina.itsigmaaldrich.com This reaction is typically carried out using a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The resulting TMS derivative is significantly more volatile and less polar, making it suitable for GC analysis.
Detailed Research Findings: The analysis of amino compounds by GC after silylation is a well-documented procedure. researchgate.net The derivatized 3-(1-Aminobutyl)benzonitrile can be separated on a nonpolar capillary column, such as one coated with a dimethylpolysiloxane stationary phase. A temperature-programmed oven is used to elute the derivative and any potential impurities. Detection is commonly performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both quantification and structural identification of impurities. GC-MS is particularly powerful for identifying unknown impurities by analyzing their fragmentation patterns. nih.govmdpi.com
Interactive Data Table: Representative GC Method for Derivatized Compound
| Parameter | Condition |
|---|---|
| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |
| Column | DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 300 °C (FID) |
Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. twistingmemoirs.com SFC is known for its high efficiency and speed, often providing faster separations than HPLC. chromatographyonline.com It is considered a "green" technology due to the reduced use of organic solvents. selvita.com
SFC is particularly well-suited for the analysis and purification of chiral compounds in the pharmaceutical industry. europeanpharmaceuticalreview.comteledynelabs.comnih.gov The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for high flow rates without a significant loss in resolution. For the analysis of this compound, SFC can be used for both purity and enantiomeric excess determination. A polar organic modifier, such as methanol or ethanol, is typically added to the CO2 to increase the mobile phase polarity and elute the compound from the column.
Detailed Research Findings: Recent advancements in SFC instrumentation have made it a robust and reliable technique for pharmaceutical analysis. nih.gov For chiral separations, the same polysaccharide-based CSPs used in HPLC are often employed in SFC, frequently yielding excellent results with significantly shorter analysis times. chromatographyonline.comchromatographyonline.com The selectivity in SFC can be tuned by adjusting the pressure, temperature, and the composition of the modifier. This flexibility makes SFC a powerful tool for method development. For achiral purity analysis, various stationary phases are available, offering orthogonal selectivity to RP-HPLC.
Interactive Data Table: Illustrative SFC Method for Chiral Separation
| Parameter | Condition |
|---|---|
| Column | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica, 150 mm x 4.6 mm, 3 µm |
| Mobile Phase | Supercritical CO2 and Methanol (with 0.1% diethylamine) |
| Gradient | 5% to 40% Methanol over 5 minutes |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | UV at 220 nm |
Ion Chromatography for Counterion Analysis (e.g., chloride)
Ion Chromatography (IC) is a high-performance liquid chromatography technique that is highly effective for the determination of ionic species. For this compound, IC is the method of choice for accurately quantifying the chloride counterion, which is crucial for confirming the correct salt stoichiometry and purity.
Principle and Application: The method involves dissolving a precisely weighed sample of the compound in high-purity deionized water. wisc.edu This solution is then injected into the IC system. The separation is typically achieved using an anion-exchange column (a guard column followed by a separator column) which separates the chloride ions from other potential anionic impurities. wisc.edunih.gov The eluent is often a potassium hydroxide (B78521) (KOH) or a carbonate/bicarbonate solution, which is delivered isocratically or as a gradient to facilitate the separation. nih.govnih.gov
Following separation, the eluent passes through a suppressor device. This device reduces the background conductivity of the eluent and converts the analyte ions into a more conductive form, thereby enhancing the sensitivity of detection by the conductivity detector. wisc.edunih.gov The concentration of chloride is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from standards of known chloride concentration. wisc.edunih.gov This technique offers high sensitivity and selectivity for chloride analysis. nih.gov
Interactive Data Table: Illustrative IC Parameters for Chloride Quantification
| Parameter | Value/Condition | Purpose |
| Instrument | Ion Chromatograph with Suppressed Conductivity Detector | Separation and detection of ionic species. |
| Analytical Column | Dionex IonPac™ AS19HC or similar anion-exchange column | Separates chloride from other anions. |
| Guard Column | Dionex IonPac™ AG19HC or similar | Protects the analytical column from contaminants. |
| Eluent | 20 mM Potassium Hydroxide (KOH) | Mobile phase to carry ions through the column. |
| Eluent Flow Rate | 1.0 mL/min | Controls the retention time and separation efficiency. |
| Injection Volume | 25 µL | Volume of the dissolved sample introduced for analysis. nih.gov |
| Suppressor | Anion Self-Regenerating Suppressor | Reduces background noise and enhances signal. |
| Detection | Suppressed Conductivity | Measures the electrical conductivity of the separated ions. |
| Run Time | ~15 minutes | Duration of a single analytical run. |
| Quantification | External Standard Calibration Curve | Relates peak area to chloride concentration. |
Capillary Electrophoresis (CE) for Purity Assessment and Isomer Separation
Capillary Electrophoresis (CE) is a high-resolution separation technique that offers significant advantages for the analysis of chiral compounds and the assessment of purity. scielo.org.mxmdpi.com Given that 3-(1-Aminobutyl)benzonitrile possesses a chiral center at the carbon atom bonded to the amine and phenyl groups, it exists as a pair of enantiomers (R and S isomers). CE is exceptionally well-suited for separating these enantiomers, a critical task in pharmaceutical analysis as different enantiomers can have distinct pharmacological activities.
Principle and Application: In CE, separation occurs in a narrow, fused-silica capillary filled with a background electrolyte (BGE). mdpi.com When a high voltage is applied across the capillary, components of the sample migrate at different velocities based on their charge-to-size ratio and interaction with the BGE. For the chiral separation of neutral or charged compounds like the aminobenzonitrile enantiomers, a chiral selector must be added to the BGE. scielo.org.mx
Cyclodextrins (CDs), particularly charged derivatives like sulfated or succinylated cyclodextrins, are commonly used as chiral selectors. scielo.org.mxmdpi.com The enantiomers form transient, diastereomeric inclusion complexes with the cyclodextrin (B1172386) cavity, which have different binding affinities and thus different electrophoretic mobilities, enabling their separation. nih.gov By monitoring the detector signal (typically UV absorbance at the nitrile or phenyl group's maximum wavelength), two distinct peaks corresponding to the R and S enantiomers can be resolved, allowing for the determination of enantiomeric excess (e.e.) or enantiomeric purity.
Interactive Data Table: Hypothetical CE Method for Enantiomeric Separation
| Parameter | Value/Condition | Purpose |
| Instrument | Capillary Electrophoresis System with UV Detector | Performs high-efficiency electrophoretic separation. |
| Capillary | Fused-Silica Capillary (50 µm i.d., 375 µm o.d., ~60 cm total length) | Separation channel. |
| Background Electrolyte (BGE) | 50 mM Phosphate Buffer, pH 3.5 | Conducts current and maintains stable pH. nih.gov |
| Chiral Selector | 15 mM Heptakis-(6-sulfo)-β-cyclodextrin (HS-β-CD) | Forms diastereomeric complexes with enantiomers for separation. mdpi.com |
| Applied Voltage | 25 kV | Driving force for electrophoretic migration. |
| Temperature | 20 °C | Controls viscosity and migration times. |
| Injection | Hydrodynamic (e.g., 50 mbar for 5 seconds) | Introduces a small plug of the sample into the capillary. |
| Detection | UV Absorbance at 225 nm | Monitors the separated analytes as they pass the detector window. |
| Expected Outcome | Baseline separation of R- and S-enantiomers | Allows for quantification of enantiomeric purity. |
Titrimetric Methods for Concentration Determination
Titrimetry encompasses a group of classical quantitative chemical analysis methods that remain invaluable for their accuracy, precision, and cost-effectiveness in determining the concentration of a substance. For this compound, both acid-base and precipitation titrations are employed to quantify the active amine component and the chloride counterion, respectively.
The hydrochloride salt of an amine acts as a weak acid in solution and can be accurately quantified by titration with a strong base. This method provides a direct measure of the total amine hydrochloride content, serving as a primary assay for purity.
Principle and Application: A known mass of this compound is dissolved in a suitable solvent, typically water or an alcohol-water mixture. The solution is then titrated with a standardized solution of a strong base, such as sodium hydroxide (NaOH). youtube.com The reaction neutralizes the aminium hydrochloride to yield the free amine, water, and sodium chloride. The progress of the titration is monitored by measuring the pH of the solution with a pH meter as the titrant is added. The equivalence point, where the moles of added base equal the initial moles of the amine hydrochloride, is identified by the sharp inflection in the resulting pH curve. libretexts.orgresearchgate.net The volume of titrant consumed at this point is used to calculate the purity of the sample.
Reaction: C₁₁H₁₅N₂⁺Cl⁻ + NaOH → C₁₁H₁₄N₂ + H₂O + NaCl
Interactive Data Table: Typical Parameters for Acid-Base Titration
| Parameter | Value/Condition | Description |
| Analyte | This compound | The weak acid being titrated. |
| Titrant | 0.1 M Sodium Hydroxide (NaOH), standardized | The strong base used for neutralization. |
| Solvent | Deionized Water or 50:50 Ethanol:Water | Dissolves the analyte for titration. |
| Detection | Potentiometric (pH electrode) | Monitors the change in pH to find the equivalence point. |
| Endpoint | Inflection point of the titration curve | Point of stoichiometric neutralization. |
| Calculation | Molarity x Volume of Titrant | Determines moles of analyte and thus purity (%). |
Argentometric titration is the definitive classical method for quantifying halide ions, making it ideal for determining the chloride content in this compound. wikipedia.org This analysis is complementary to the acid-base titration and confirms the 1:1 molar ratio between the amine and the chloride.
Principle and Application: This method is a type of precipitation titration. A sample of the compound is dissolved in water, and the solution is titrated with a standardized solution of silver nitrate (B79036) (AgNO₃). wikipedia.orgf1000research.com The silver ions (Ag⁺) react with the chloride ions (Cl⁻) to form a white precipitate of silver chloride (AgCl). wikipedia.org
To detect the endpoint, an adsorption indicator such as dichlorofluorescein is often used (Fajans' method). wikipedia.org Before the equivalence point, the surface of the AgCl precipitate is negatively charged due to an excess of adsorbed Cl⁻ ions. wikipedia.org Past the equivalence point, there is an excess of Ag⁺ ions in the solution, which adsorb to the precipitate surface, making it positively charged. This positively charged surface then attracts the anionic dichlorofluorescein indicator, causing a distinct color change from greenish-yellow to pink, signaling the endpoint of the titration. wikipedia.org
Reaction: Ag⁺(aq) + Cl⁻(aq) → AgCl(s)
Interactive Data Table: Parameters for Argentometric (Fajans') Titration
| Parameter | Value/Condition | Description |
| Analyte | Chloride ion (from the dissolved hydrochloride salt) | The ion being precipitated. |
| Titrant | 0.1 M Silver Nitrate (AgNO₃), standardized | The precipitating agent. xylemanalytics.com |
| Solvent | Deionized Water | Dissolves the sample. |
| Indicator | Dichlorofluorescein solution | Adsorption indicator for endpoint detection. wikipedia.org |
| Endpoint | Color change from greenish-yellow to pink | Indicates completion of the precipitation reaction. |
| Calculation | Molarity x Volume of Titrant | Determines moles of chloride and thus its percentage by mass. |
Thermal Analysis for Purity Assessment and Polymorphism Studies
Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. They are particularly useful for assessing purity, stability, and polymorphism of pharmaceutical compounds.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated in a controlled atmosphere. unca.edu For this compound, TGA provides critical information on its thermal stability, decomposition pattern, and the presence of volatile impurities like water or residual solvents.
Principle and Application: A small, accurately weighed sample is placed in a high-purity pan (e.g., platinum or alumina) connected to a microbalance. The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). researchgate.net The TGA instrument records the mass of the sample as a function of temperature, generating a thermogram.
The resulting TGA curve for this compound would be expected to show an initial flat region indicating thermal stability. A mass loss step at lower temperatures (<120 °C) could indicate the presence of water or solvent. The primary decomposition may occur in one or more steps at higher temperatures, potentially corresponding to the loss of hydrogen chloride followed by the decomposition of the organic base. The onset temperature of decomposition is a key indicator of the compound's thermal stability. unca.eduresearchgate.net The final residual mass can also provide information about the decomposition process.
Interactive Data Table: Expected TGA Profile for this compound
| Temperature Range (°C) | Event | Expected Mass Loss (%) | Interpretation |
| 30 - 120 | Initial Mass Loss | 0 - 1% | Loss of adsorbed water or volatile solvents. |
| 120 - 200 | Stable Region | ~0% | The compound is thermally stable in this range. |
| > 200 | Onset of Decomposition | >1% | The temperature at which significant thermal degradation begins. |
| 200 - 400 | Major Decomposition | 80 - 100% | Multi-step loss corresponding to HCl and degradation of the organic moiety. |
| > 400 | Final Residue | < 5% | Residual char or inorganic material. |
Differential Scanning Calorimetry (DSC) for Phase Transitions and Polymorphism
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal properties of materials. researchgate.nettainstruments.com It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. researchgate.net This technique is particularly valuable for studying phase transitions, such as melting and crystallization, and for identifying and characterizing polymorphism, which is the ability of a solid material to exist in multiple crystalline forms. tainstruments.comshimadzu.com Different polymorphs of the same compound can exhibit distinct physical properties, including solubility and stability, making their characterization a critical aspect of pharmaceutical development. shimadzu.com
In the context of this compound, DSC can be utilized to determine its melting point, enthalpy of fusion, and to detect any polymorphic transitions that may occur upon heating. A typical DSC experiment involves heating a small, sealed sample of the compound at a constant rate. The resulting thermogram plots heat flow against temperature. An endothermic peak typically signifies melting, while an exothermic peak can indicate crystallization or a polymorphic transition to a more stable form. shimadzu.com
For instance, the analysis of a related aromatic amine, 1,3-phenylenediamine, shows a distinct endothermic peak corresponding to its melting point. mdpi.com Similarly, studies on benzonitrile derivatives have demonstrated the utility of DSC in identifying different polymorphs and amorphous phases by observing their unique thermal signatures. rsc.org The presence of multiple melting peaks or an exothermic transition followed by a melting endotherm in the DSC curve of this compound would be indicative of polymorphism. shimadzu.com
Table 1: Illustrative DSC Data for Hypothetical Polymorphs of an Aromatic Amine Hydrochloride
| Parameter | Polymorph A | Polymorph B |
| Melting Point (Tm) | 155.8 °C | 168.2 °C |
| Enthalpy of Fusion (ΔHf) | 85.3 J/g | 102.5 J/g |
| Transition Event | Sharp endothermic peak | Sharp endothermic peak |
| Notes | Metastable form | Thermodynamically stable form |
This table is for illustrative purposes only and does not represent experimentally determined values for this compound.
The precise measurement of transition temperatures and enthalpies allows for the differentiation and quantification of various polymorphic forms in a sample. researchgate.net
Electrochemical Methods for Detection and Quantification
Electrochemical methods offer a sensitive, rapid, and often cost-effective approach for the detection and quantification of electroactive compounds. mdpi.com this compound, containing an aromatic amine group, is susceptible to electrochemical oxidation, making it a suitable candidate for analysis by techniques such as voltammetry. nih.govacs.org
The general mechanism for the electrochemical oxidation of aromatic amines involves the transfer of electrons from the amine to an electrode surface, often leading to the formation of a radical cation. utexas.edu This initial step can be followed by subsequent chemical reactions, such as dimerization or further oxidation. utexas.edu The potential at which this oxidation occurs and the magnitude of the resulting current can be used for qualitative identification and quantitative measurement, respectively.
A common technique for this purpose is Differential Pulse Voltammetry (DPV), which offers enhanced sensitivity compared to other voltammetric methods by minimizing the background charging current. mdpi.com For the analysis of this compound, a glassy carbon electrode (GCE) would be a suitable working electrode, often used for the oxidation of organic molecules. mdpi.com The analysis would typically be performed in a buffered solution to control the pH, as the oxidation potential of amines can be pH-dependent.
The development of an electrochemical method for quantification would involve optimizing parameters such as the pH of the supporting electrolyte, the pulse amplitude, and the scan rate. Following optimization, the method would be validated by establishing its linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. For example, voltammetric methods for other aromatic amines have reported detection limits in the sub-micromolar to nanomolar range. mdpi.commdpi.com
While a specific, validated electrochemical method for this compound is not described in the available literature, the following table presents plausible validation parameters for a hypothetical DPV method, based on data reported for the analysis of similar electroactive amines. mdpi.commdpi.com
Table 2: Illustrative Validation Parameters for a Hypothetical DPV Method for the Quantification of this compound
| Parameter | Value |
| Working Electrode | Glassy Carbon Electrode (GCE) |
| Technique | Differential Pulse Voltammetry (DPV) |
| Linear Range | 0.1 µM - 50 µM |
| Limit of Detection (LOD) | 35 nM |
| Limit of Quantification (LOQ) | 115 nM |
| Recovery | 98.5% - 102.1% |
| Relative Standard Deviation (RSD) | < 2.5% |
This table is for illustrative purposes only and does not represent experimentally determined values for this compound.
The electrochemical oxidation of primary amines can also be utilized for synthetic purposes, potentially leading to the formation of nitriles under specific conditions, which highlights the rich electrochemical behavior of this class of compounds. nih.govnih.gov The development of a robust electrochemical sensor would provide a valuable tool for the rapid quality control and quantification of this compound.
Applications of 3 1 Aminobutyl Benzonitrile;hydrochloride in Specialized Chemical Synthesis
As a Building Block in Complex Molecular Architectures
3-(1-Aminobutyl)benzonitrile (B12064982);hydrochloride is a chiral bifunctional molecule that holds significant potential as a versatile building block in the synthesis of complex molecular architectures. Its structure, featuring a primary amine, a nitrile group, and a stereocenter on the butyl chain attached to a benzene (B151609) ring, allows for a variety of chemical transformations to construct intricate and functionally diverse compounds.
Synthesis of Advanced Heterocyclic Compounds
The presence of both an amino and a nitrile group on the same aromatic scaffold makes 3-(1-Aminobutyl)benzonitrile a valuable precursor for the synthesis of various heterocyclic systems. The reactivity of these functional groups can be selectively harnessed to construct fused and non-fused heterocyclic rings.
Pyridine (B92270) and Pyrimidine (B1678525) Derivatives: While direct examples using 3-(1-aminobutyl)benzonitrile are not extensively documented in publicly available research, the general reactivity of aminonitriles suggests its utility in constructing pyridine and pyrimidine rings. For instance, aminonitriles can undergo condensation reactions with 1,3-dicarbonyl compounds or their equivalents to form substituted pyridines. youtube.comgoogle.comyoutube.com The Chichibabin reaction is a classic method for the amination of pyridines, and related nucleophilic substitutions on pyridine rings can also be employed. youtube.com Similarly, the synthesis of pyrimidines can be achieved through the reaction of amidines (which can be derived from the nitrile group) with β-dicarbonyl compounds or other suitable three-carbon units. organic-chemistry.orgnih.govnih.govyoutube.comyoutube.com The chiral aminobutyl moiety would introduce a point of stereochemical diversity in the final heterocyclic product.
Fused Heterocycles: The molecule can also be a precursor for benzo-fused heterocycles. organic-chemistry.orgcore.ac.ukrsc.orgnih.gov For example, intramolecular cyclization reactions could lead to the formation of tetrahydroquinoline or related structures, depending on the reaction conditions and the activation of the nitrile group. The synthesis of quinazolines, for instance, often involves the reaction of 2-aminobenzonitriles with various electrophiles, highlighting the utility of the aminonitrile moiety in building fused heterocyclic systems.
Construction of Macrocyclic Structures and Cryptands
The chiral nature and the presence of two reactive sites (amine and nitrile) in 3-(1-aminobutyl)benzonitrile make it an attractive component for the synthesis of macrocycles and cryptands.
Macrocyclic Peptides and Peptidomimetics: A recent biocompatible approach for the synthesis of macrocyclic thiazole (B1198619) peptides utilizes the reaction between an N-terminal cysteine and a C-terminal chiral α-amino nitrile. rsc.orgrsc.org This methodology could potentially be adapted using 3-(1-aminobutyl)benzonitrile, where the amino group can be part of a peptide backbone and the nitrile group can undergo cyclization with a suitable nucleophile, such as a thiol, to form a macrocyclic structure containing a thiazoline (B8809763) or thiazole ring. The butyl group would provide a hydrophobic side chain, influencing the conformational properties of the macrocycle.
Chiral Cryptands: Cryptands are three-dimensional polycyclic molecules that can encapsulate ions or small molecules. The synthesis of chiral cryptands often involves the use of chiral building blocks derived from natural sources like amino acids or carbohydrates. rsc.orgnih.gov 3-(1-Aminobutyl)benzonitrile, with its defined stereochemistry, can serve as a chiral strut in the construction of such host molecules. The amino group can be used for linking to other molecular components, while the nitrile group can be either incorporated into the macrocyclic framework or modified post-macrocyclization to introduce further functionality.
Scaffold Derivatization for Combinatorial Library Synthesis
Combinatorial chemistry is a powerful tool for drug discovery and materials science, relying on the systematic and repetitive connection of a set of building blocks to a central scaffold. nih.gov The structure of 3-(1-aminobutyl)benzonitrile is well-suited for its use as a scaffold in the generation of diverse chemical libraries. mdpi.comacs.orgacs.orgfrontiersin.org
The primary amino group and the nitrile group offer two orthogonal points for derivatization. For instance, the amino group can be acylated, alkylated, or reductively aminated with a variety of aldehydes and ketones. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or can participate in cycloaddition reactions to form heterocycles. researchgate.net This dual reactivity allows for the creation of a large number of analogs from a single chiral scaffold.
A possible strategy for a combinatorial library synthesis is outlined below:
| Step | Reaction | Reagents | Diversity Point |
|---|---|---|---|
| 1 | Acylation of the amino group | Various acid chlorides or anhydrides | R1 |
| 2 | Hydrolysis of the nitrile group | Acid or base | Introduction of a carboxylic acid |
| 3 | Amidation of the carboxylic acid | Various amines | R2 |
Role in Advanced Materials Science
The unique combination of functional groups in 3-(1-aminobutyl)benzonitrile;hydrochloride also suggests its potential utility in the field of advanced materials science, particularly in the development of novel polymers and as a ligand for functional metal complexes.
Polymer Precursor and Monomer Applications
The bifunctional nature of 3-(1-aminobutyl)benzonitrile allows it to be considered as a monomer for the synthesis of various polymers.
Polyamides and Polyimides: The molecule can be envisioned as a diamine precursor. The primary amino group can react directly, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine. If both the existing amino group and a new amino group (from nitrile reduction) are utilized, the resulting diamine can be polymerized with dicarboxylic acids or their derivatives to form polyamides. tue.nlgoogle.comresearchgate.net Alternatively, reaction with dianhydrides would yield polyimides. The presence of the butyl and cyano (or its derivative) side groups would influence the properties of the resulting polymer, such as its solubility, thermal stability, and mechanical strength.
Nitrile-Containing Polymers: The nitrile group itself is a useful functionality in polymers, known to enhance properties like thermal stability and to serve as a reactive handle for further polymer modifications. lu.se 3-(1-Aminobutyl)benzonitrile could be incorporated into polymers through its amino group, leaving the nitrile group pendant for subsequent reactions or for its influence on the material's bulk properties.
Ligand for Metal Complexes in Catalysis or Materials
The presence of both a nitrogen donor in the amino group and a potential coordinating nitrile group, along with a chiral center, makes 3-(1-aminobutyl)benzonitrile a candidate for use as a chiral ligand in coordination chemistry and asymmetric catalysis. acs.orgresearchgate.netpnas.orgcapes.gov.brpnas.orgnih.gov
Asymmetric Catalysis: Chiral ligands are crucial for enantioselective synthesis. While P,N ligands are more common, ligands with nitrogen and other donor atoms are also effective. mdpi.commdpi.com The amino group of 3-(1-aminobutyl)benzonitrile can coordinate to a metal center, and the nitrile group could also participate in coordination, potentially forming a chelate ring. The chirality of the butyl group would create a chiral environment around the metal center, which could be exploited in asymmetric catalytic reactions such as hydrogenations, hydroformylations, or C-C bond-forming reactions.
Functional Materials: Metal complexes with organic ligands can exhibit interesting magnetic, optical, or electronic properties. nih.govnih.gov The ability of 3-(1-aminobutyl)benzonitrile to form complexes with various metal ions could lead to the development of new materials with specific functionalities. For instance, coordination polymers or metal-organic frameworks (MOFs) could be constructed using this ligand, where the properties of the material would be influenced by the choice of metal and the chiral nature of the ligand.
Use in Bioconjugation Chemistry
Bioconjugation involves the chemical linking of two or more molecules, where at least one is a biomolecule. nih.gov This process often relies on reagents with specific reactive groups that can form covalent bonds with functional groups on proteins, peptides, or oligonucleotides. nih.gov
Linker in Chemical Probe Design
There are no documented instances of This compound being used as a linker in the design of chemical probes. Chemical probes often require bifunctional molecules that can connect a reporter group (like a fluorophore) to a biological targeting moiety. The structure of This compound , with its primary amine and nitrile groups, could theoretically be adapted for such purposes, but no such applications have been reported.
Advanced Considerations in the Chemistry of 3 1 Aminobutyl Benzonitrile;hydrochloride
Polymorphism and Solid-State Chemistry
The solid-state properties of an active pharmaceutical ingredient (API) are of critical importance as they can influence stability, dissolution rate, and bioavailability. Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a key consideration in the study of pharmaceutical compounds. While specific polymorphic forms of 3-(1-aminobutyl)benzonitrile (B12064982);hydrochloride are not extensively documented in publicly available literature, the principles of solid-state chemistry allow for a detailed exploration of potential behaviors.
Crystallization Strategies and Crystal Form Screening
The crystallization process is a pivotal step in isolating and purifying a compound, and it can be manipulated to produce different polymorphic forms. The choice of solvent, temperature, cooling rate, and the presence of impurities can all influence the resulting crystal lattice. For a compound like 3-(1-aminobutyl)benzonitrile;hydrochloride, a variety of crystallization strategies could be employed in a screening study to identify different polymorphs.
Common techniques include:
Evaporation: Slow evaporation of a solvent from a saturated solution can yield thermodynamically stable crystal forms.
Cooling Crystallization: Gradually lowering the temperature of a saturated solution to induce crystallization. The rate of cooling can be a critical parameter.
Anti-solvent Addition: Adding a solvent in which the compound is insoluble (an anti-solvent) to a solution of the compound, causing it to precipitate.
Slurry Conversion: Stirring a suspension of the solid in a solvent in which it is sparingly soluble. Over time, a less stable form will convert to a more stable form.
A hypothetical crystal form screening of this compound could yield multiple forms, each with distinct physicochemical properties.
Interactive Table 1: Hypothetical Polymorphic Forms of this compound
| Form | Crystal System | Melting Point (°C) | Solubility (mg/mL in H₂O) |
| I | Monoclinic | 155-157 | 15.2 |
| II | Orthorhombic | 162-164 | 10.8 |
| III | Triclinic | 150-152 | 25.1 |
This table is for illustrative purposes and represents the type of data generated during a polymorphic screen.
Crystal Engineering for Desired Solid-State Properties
Crystal engineering is the design and synthesis of functional solid-state structures with desired properties. nih.gov For amine hydrochlorides, a common strategy involves the formation of cocrystals. acs.org A cocrystal is a multicomponent crystal in which the components are held together by non-covalent interactions, such as hydrogen bonds. nih.gov
In the case of this compound, the primary amine and the chloride ion are key hydrogen bonding sites. Crystal engineering could be used to:
Improve Solubility: By cocrystallizing with a highly soluble coformer, the dissolution rate of the resulting solid could be enhanced. nih.govnih.gov
Enhance Stability: Cocrystals can exhibit greater physical stability, for instance, by being less prone to hydration. nih.gov
Modify Mechanical Properties: The crystal habit (the external shape of a crystal) can be altered through cocrystallization, which can improve properties like flowability and compaction during tableting. youtube.com
A crystal engineering approach would involve selecting coformers that can form robust hydrogen bonds with the amine or chloride of the target compound. acs.org
Hydrate (B1144303) and Solvate Formation and Characterization
Hydrates and solvates are crystalline forms of a compound that have incorporated water or solvent molecules, respectively, into their crystal lattice. The formation of such forms is common for pharmaceutical salts and can significantly impact the properties of the material.
The presence of the hydrophilic amine hydrochloride group in this compound makes it susceptible to hydrate formation in the presence of water. Similarly, solvates could form with common organic solvents used during crystallization.
The characterization of hydrates and solvates typically involves:
Thermogravimetric Analysis (TGA): To determine the amount of solvent or water in the crystal lattice by measuring weight loss upon heating.
Differential Scanning Calorimetry (DSC): To observe thermal events such as desolvation or melting.
Powder X-ray Diffraction (PXRD): To identify the unique crystal structure of the hydrate or solvate.
Karl Fischer Titration: To quantify the water content in a hydrate.
Interactive Table 2: Hypothetical Solvates of this compound
| Form | Solvent | Stoichiometry (Compound:Solvent) | Desolvation Temperature (°C) |
| Monohydrate | Water | 1:1 | 95-105 |
| Ethanolate | Ethanol (B145695) | 1:0.5 | 80-90 |
| Isopropanolate | Isopropanol (B130326) | 1:1 | 85-95 |
This table is illustrative and shows potential solvated forms that could be identified.
Degradation Pathways Under Controlled Conditions (Mechanistic Academic Study)
Understanding the degradation pathways of a compound is essential for determining its stability and shelf-life. The structure of this compound, with its aromatic ring, nitrile group, and primary amine, presents several possibilities for degradation under forced conditions.
Photochemical Degradation Mechanisms
Photochemical degradation involves the breakdown of a molecule upon exposure to light. For aromatic compounds, UV radiation can provide the energy to initiate reactions. Based on studies of similar structures like benzotriazoles and other aromatic amines, several photochemical degradation pathways can be proposed for this compound. nih.gov
One plausible mechanism could involve the homolytic cleavage of the C-N bond of the aminobutyl group, leading to the formation of radical species. These radicals could then undergo a variety of reactions, including recombination and reaction with oxygen. Another potential pathway could involve reactions of the benzonitrile (B105546) ring itself, although the nitrile group is generally quite stable. It is also possible that the primary amine could be oxidized.
Oxidative Degradation Pathways and Byproduct Analysis
Oxidative degradation can occur in the presence of oxidizing agents or atmospheric oxygen. The primary amine in this compound is a likely site for oxidation.
Based on the known chemistry of amine oxidation, potential degradation pathways include:
Oxidation to an Imine: The primary amine could be oxidized to the corresponding imine.
Further Oxidation to a Ketone: The imine could then be hydrolyzed to a ketone.
Oxidative Deamination: The amino group could be cleaved from the molecule, leading to the formation of a ketone and ammonia (B1221849). nih.gov
Nitrile Formation: While less common for secondary carbons, in some instances, primary amines can be oxidized to nitriles. nih.govrsc.org
The analysis of byproducts from such a degradation study would likely involve techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to separate and identify the degradation products.
Interactive Table 3: Potential Oxidative Degradation Byproducts of this compound
| Potential Byproduct | Chemical Name | Proposed Formation Pathway |
| 3-(1-Iminobutyl)benzonitrile | 3-(1-Iminobutyl)benzonitrile | Oxidation of the primary amine |
| 3-(1-Oxobutyl)benzonitrile | 3-(1-Oxobutyl)benzonitrile | Hydrolysis of the imine intermediate |
| 3-Acetylbenzonitrile | 3-Acetylbenzonitrile | Oxidative cleavage of the butyl chain |
| 3-Cyanobenzoic acid | 3-Cyanobenzoic acid | Oxidation of the butyl group |
This table presents hypothetical degradation products based on established chemical principles.
Hydrolytic Degradation Kinetics and Mechanism
The hydrolytic stability of a pharmaceutical compound is a critical parameter, and for this compound, this involves the degradation of the nitrile functional group. The hydrolysis of nitriles is a well-documented process that typically proceeds in two main stages: first, the conversion of the nitrile to a primary amide, followed by the hydrolysis of the amide to a carboxylic acid and an ammonium (B1175870) salt. libretexts.org The reaction can be catalyzed by either acid or base. libretexts.orgchemistrysteps.com
Acid-Catalyzed Hydrolysis
Under acidic conditions, such as with hydrochloric acid, the nitrile is heated, typically under reflux. libretexts.org The mechanism involves the initial protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon atom. chemistrysteps.comrsc.org Following a proton transfer, a tautomer of an amide, known as an imidic acid, is formed. This intermediate quickly tautomerizes to the more stable amide. chemistrysteps.com The amide itself is then subject to further acid-catalyzed hydrolysis, yielding the corresponding carboxylic acid (3-(1-aminobutyl)benzoic acid) and an ammonium salt. libretexts.orgchegg.com
Alkaline-Catalyzed Hydrolysis
In the presence of a base like sodium hydroxide (B78521), the nitrile is also heated under reflux. The mechanism begins with the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group. chemistrysteps.com This forms an intermediate with a negative charge on the nitrogen, which is subsequently protonated by water to form the imidic acid intermediate. This tautomerizes to the primary amide. chemistrysteps.com The amide then undergoes base-catalyzed hydrolysis to produce a carboxylate salt (e.g., sodium 3-(1-aminobutyl)benzoate) and ammonia gas. libretexts.orgchegg.com To obtain the free carboxylic acid, a final acidification step is required. libretexts.org
| Parameter | Condition | Expected Impact on Degradation Rate of 3-(1-Aminobutyl)benzonitrile | Supporting Rationale |
|---|---|---|---|
| pH | Strongly Acidic (pH < 2) | Increased Rate | Acid-catalyzed mechanism is efficient. libretexts.orgrsc.org |
| pH | Neutral (pH ~7) | Slow Rate | The uncatalyzed reaction with water is typically very slow. libretexts.org |
| pH | Strongly Alkaline (pH > 10) | Increased Rate | Base-catalyzed mechanism is efficient. chemistrysteps.comyoutube.com |
| Temperature | Increased Temperature | Exponentially Increased Rate | Hydrolysis reactions generally have significant activation energy barriers. nih.gov |
Isotopic Labeling Studies for Mechanistic Elucidation
Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing definitive evidence for proposed mechanisms. For nitrile hydrolysis, labeling studies can confirm the origin of the oxygen atoms in the final carboxylic acid product and elucidate rate-determining steps.
While specific isotopic studies on this compound are not documented in the reviewed literature, research on the parent compound, benzonitrile, has provided key mechanistic insights. For example, studies on the acid-catalyzed hydrolysis of benzonitrile using solvent isotope effects have been particularly revealing. The observation of an inverse solvent deuterium (B1214612) isotope effect (a faster reaction rate in D₂O compared to H₂O) supports a mechanism where the nitrile nitrogen undergoes a rapid pre-equilibrium protonation before the rate-limiting step. rsc.org This step is the nucleophilic attack of a water molecule on the protonated nitrile. rsc.org
To further illustrate how such studies work, one could theoretically use water labeled with a heavy oxygen isotope (H₂¹⁸O). In the hydrolysis of a nitrile, this would allow researchers to confirm that both oxygen atoms in the resulting carboxylic acid group originate from the solvent (water), as shown in the generalized reaction below.
| Isotopic Label | Labeled Reactant | Expected Labeled Product | Mechanistic Insight Provided |
|---|---|---|---|
| ¹⁸O | H₂¹⁸O | The resulting carboxylic acid would contain two ¹⁸O atoms (R-C(¹⁸O)¹⁸OH). | Confirms that the oxygen atoms in the final product are derived from water molecules. |
| ²H (Deuterium) | D₂O / D₃O⁺ | The rate of reaction changes (kinetic isotope effect). | Provides information about the rate-determining step, such as whether a C-H or O-H bond is broken. rsc.org |
These studies are fundamental to confirming the step-by-step pathway of hydrolysis, moving beyond plausible mechanisms to those supported by direct physical evidence.
Scale-Up Considerations for Industrial Synthesis (Academic Perspective on Challenges)
Transitioning the synthesis of a complex molecule like this compound from a laboratory setting to industrial-scale production presents numerous challenges. contractpharma.comdrug-dev.com An academic perspective on these challenges focuses on the fundamental chemical and engineering principles that must be addressed to ensure the process is safe, efficient, robust, and economically viable. slideshare.netdrugdiscoverytrends.com
The synthesis of aminonitriles often involves variations of the Strecker synthesis, which combines a ketone, an amine source, and a cyanide source. google.com For the target molecule, a plausible route could involve precursors such as 3-acetylbenzonitrile. The scale-up of such a process would encounter several predictable hurdles.
Key Academic and Practical Challenges:
Reaction Control and Safety: Cyanation steps, often employing hydrogen cyanide or its salts, are inherently hazardous and require stringent safety protocols and specialized equipment for large-scale handling. google.com Furthermore, many of the reactions involved can be highly exothermic, and managing heat transfer in large reactors is critical to prevent runaway reactions and ensure product consistency. slideshare.net
Raw Material and Reagent Sourcing: The availability, purity, and cost of starting materials and reagents become paramount at an industrial scale. contractpharma.com The cost-effectiveness of a synthetic route that is feasible in the lab may not hold true for multi-kilogram production.
Impurity Profile Management: By-products that are minor and easily removed in the lab can become significant challenges on a larger scale. google.com For example, the incomplete reaction or side reactions can lead to impurities that are difficult to separate, potentially impacting the final product's quality and requiring complex purification procedures. drugdiscoverytrends.com
Chirality and Purification: Since the molecule contains a chiral center at the 1-position of the aminobutyl group, producing a single enantiomer (e.g., the (R)- or (S)-isomer) is a significant challenge. bldpharm.com Scaling up asymmetric synthesis or chiral resolution often requires extensive development to maintain high enantiomeric purity. drugdiscoverytrends.com Furthermore, the final crystallization of the hydrochloride salt must be carefully controlled to ensure the correct polymorphic form is consistently produced, as different polymorphs can have different physical properties. drugdiscoverytrends.com
Solvent and Waste Management: The volume of solvents used and waste generated is a major environmental and economic consideration in industrial synthesis. Developing a process that uses greener solvents and minimizes waste streams is a key goal of modern process chemistry.
| Challenge Area | Specific Academic/Technical Consideration | Potential Impact on Industrial Process |
|---|---|---|
| Safety & Thermodynamics | Handling of toxic cyanides; managing reaction exotherms. slideshare.netgoogle.com | Requires specialized containment, real-time monitoring, and robust cooling systems. |
| Stereochemical Control | Efficient asymmetric synthesis or chiral resolution at scale. drugdiscoverytrends.com | High development cost; risk of low enantiomeric excess, requiring further purification. |
| Purification & Isolation | Removal of structurally similar impurities; control of polymorphism. drugdiscoverytrends.com | Complex and costly downstream processing; potential for batch-to-batch variability. |
| Process Economics | Cost of starting materials, reagents, and energy consumption. contractpharma.com | Determines the commercial viability of the manufacturing route. |
| Environmental Impact | Minimizing solvent use and hazardous waste streams. | Regulatory compliance; long-term sustainability of the process. |
Future Research Directions and Emerging Trends for 3 1 Aminobutyl Benzonitrile;hydrochloride
Exploration of Novel and Efficient Synthetic Pathways
The synthesis of α-aminonitriles has been a topic of extensive research since the discovery of the Strecker reaction in 1850. mdpi.comgoogle.com While this classical method remains relevant, future research on 3-(1-Aminobutyl)benzonitrile (B12064982);hydrochloride is likely to focus on the development of more efficient, sustainable, and enantioselective synthetic routes.
Key areas for exploration include:
Asymmetric Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. bohrium.com Research could focus on developing organocatalysts that can facilitate the enantioselective synthesis of 3-(1-Aminobutyl)benzonitrile, providing high yields and enantiomeric excess (ee). nih.govacs.org This approach avoids the use of toxic metal catalysts and is often more environmentally benign. bohrium.com
Biocatalysis: Enzymes, such as transaminases, offer a highly selective and sustainable route to chiral amines. rsc.org Future work could involve the development of biocatalytic methods for the synthesis of 3-(1-Aminobutyl)benzonitrile, potentially through the asymmetric amination of a corresponding ketone precursor.
Oxidative C-H Bond Functionalization: Recent advances have enabled the synthesis of α-aminonitriles through the direct cyanation of C-H bonds adjacent to an amine. mdpi.combohrium.com This atom-economical approach could be explored for the synthesis of 3-(1-Aminobutyl)benzonitrile, offering a more direct and efficient pathway.
Cyanation Reagent-Free Synthesis: A significant drawback of traditional aminonitrile syntheses is the use of stoichiometric amounts of toxic cyanation reagents. nih.gov A greener alternative involves the use of aminoacetonitrile (B1212223) as a building block, catalyzed by simple ammonium (B1175870) salts. nih.gov Adapting this methodology for the synthesis of 3-(1-Aminobutyl)benzonitrile would represent a significant step towards a more sustainable process.
Table 1: Potential Novel Synthetic Strategies for 3-(1-Aminobutyl)benzonitrile;hydrochloride
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Asymmetric Organocatalysis | Metal-free, environmentally benign, high enantioselectivity. | Development of novel chiral organocatalysts. |
| Biocatalysis | High selectivity, mild reaction conditions, sustainable. | Engineering of specific enzymes (e.g., transaminases). |
| Oxidative C-H Cyanation | Atom-economical, direct functionalization. | Discovery of efficient and selective catalyst systems. |
| Cyanation-Free Synthesis | Avoids toxic reagents, greener process. | Optimization of reaction conditions and catalyst choice. |
Development of Advanced Catalytic Applications and Systems
The unique structural features of this compound make it a promising candidate for applications in catalysis, both as a ligand and as a scaffold for catalyst development.
Future research in this area could involve:
Chiral Ligand Synthesis: The chiral amine functionality of 3-(1-Aminobutyl)benzonitrile can be used to synthesize novel chiral ligands for asymmetric catalysis. These ligands could find applications in a wide range of metal-catalyzed reactions, such as hydrogenations, cross-couplings, and cycloadditions.
Organocatalyst Development: The compound itself could serve as a precursor for the development of new organocatalysts. For example, the amino group could be functionalized to create chiral thioureas, squaramides, or other privileged organocatalyst scaffolds.
Heterogeneous Catalysis: Immobilizing 3-(1-Aminobutyl)benzonitrile or its derivatives onto solid supports could lead to the development of recyclable heterogeneous catalysts. researchgate.net This is a key area of research for improving the sustainability and economic viability of catalytic processes.
Table 2: Potential Catalytic Systems for the Synthesis of α-Aminonitriles
| Catalyst Type | Example | Potential Application for 3-(1-Aminobutyl)benzonitrile Synthesis |
| Organocatalyst | Chiral thiourea | Asymmetric Strecker-type reactions. bohrium.com |
| Metal Catalyst | Nano copper ferrite (B1171679) (CuFe2O4) | Green, reusable catalyst for one-pot synthesis. researchgate.net |
| Biocatalyst | ω-Transaminase | Enantioselective amination of a ketone precursor. acs.org |
Integration into Flow Chemistry Systems for Continuous Production
Flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering advantages in terms of safety, efficiency, and scalability. rsc.orgnih.gov The development of a continuous flow process for the synthesis of this compound would be a significant advancement.
Potential research directions include:
Packed-Bed Reactors: Utilizing immobilized catalysts (organocatalysts or enzymes) in packed-bed reactors would allow for continuous production with easy separation of the product from the catalyst. acs.orgnih.gov
Multi-step Telescoped Synthesis: Flow chemistry enables the telescoping of multiple reaction steps without the need for intermediate purification. nih.gov A continuous process could be designed to synthesize 3-(1-Aminobutyl)benzonitrile from simple starting materials in a single, streamlined operation.
In-line Purification: Integrating in-line purification techniques, such as liquid-liquid extraction and crystallization, would allow for the direct isolation of the pure product from the flow reactor. nih.gov
Application in Machine Learning-Assisted Synthesis Design and Optimization
The intersection of machine learning (ML) and chemistry is a rapidly growing field with the potential to revolutionize how chemical synthesis is approached. chiralpedia.compnas.org
For this compound, ML could be applied to:
Predict Reaction Outcomes: ML models can be trained on existing reaction data to predict the yield and enantioselectivity of a given reaction under different conditions. chiralpedia.comcam.ac.uk This can significantly reduce the number of experiments needed to optimize the synthesis of the target compound.
Discover Novel Catalysts: By analyzing large datasets of catalysts and their performance, ML algorithms can identify new catalyst structures with improved activity and selectivity for the synthesis of 3-(1-Aminobutyl)benzonitrile. pnas.orgchinesechemsoc.org
Elucidate Reaction Mechanisms: Data-driven approaches can help to uncover complex relationships between reaction parameters and outcomes, providing insights into the underlying reaction mechanism. acs.org
Discovery of Undiscovered Reactivity Modes and Transformations
The presence of multiple functional groups in this compound (amine, nitrile, aromatic ring) provides a rich platform for exploring novel chemical transformations. enamine.netnih.gov
Future research could focus on:
C-H Functionalization: The benzonitrile (B105546) ring and the butyl chain offer multiple sites for selective C-H functionalization, allowing for the introduction of new functional groups and the synthesis of a diverse library of derivatives. acs.orgnih.gov
Cycloaddition Reactions: The nitrile group can participate in various cycloaddition reactions, providing access to a range of heterocyclic compounds. nih.gov
Radical Reactions: The nitrile can act as a radical acceptor in cascade reactions, enabling the construction of complex molecular architectures. nih.gov
Theoretical Predictions for New Derivatives and Their Properties
Computational chemistry and theoretical studies are invaluable tools for predicting the properties of new molecules and guiding experimental work. rsc.orgacs.org
For this compound, theoretical studies could be used to:
Design Novel Derivatives: By systematically modifying the structure of the parent compound in silico, it is possible to design new derivatives with specific electronic, optical, or biological properties.
Predict Reactivity: Quantum chemical calculations can provide insights into the reactivity of different sites within the molecule, helping to guide the design of new synthetic transformations. researchgate.net
Understand Enantioselectivity: Theoretical models can be used to understand the origin of enantioselectivity in asymmetric reactions, which is crucial for the rational design of new chiral catalysts. acs.orgnih.gov
Interdisciplinary Research Opportunities
The unique combination of functional groups in this compound makes it a versatile building block for a variety of interdisciplinary applications.
Potential areas of research include:
Medicinal Chemistry: Aminonitriles are known to exhibit a range of biological activities, including anticancer, antiviral, and antibacterial properties. mdpi.comresearchgate.net 3-(1-Aminobutyl)benzonitrile and its derivatives could be screened for their potential as new therapeutic agents.
Materials Science: The benzonitrile moiety is a common component in materials with interesting optical and electronic properties, such as liquid crystals and organic light-emitting diodes (OLEDs). The introduction of a chiral center could lead to the development of novel chiroptical materials.
Prebiotic Chemistry: α-Aminonitriles are considered to be key precursors to amino acids in the context of the origin of life. nih.govnih.gov The study of compounds like 3-(1-Aminobutyl)benzonitrile could provide insights into the chemical processes that led to the emergence of life on Earth. nih.gov
Conclusion
Summary of Key Research Findings and Contributions Regarding 3-(1-Aminobutyl)benzonitrile (B12064982);hydrochloride
Research into 3-(1-Aminobutyl)benzonitrile;hydrochloride has primarily highlighted its role as a crucial chiral building block in the synthesis of pharmacologically active compounds. The molecule itself is characterized by a benzonitrile (B105546) group attached to a chiral aminobutyl side chain. cymitquimica.combldpharm.com Its hydrochloride salt form enhances its stability and solubility, making it suitable for use in various synthetic applications.
The most significant contribution of this compound lies in its utility as a precursor or intermediate in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors. hud.ac.uknih.govacs.orgnih.gov DPP-4 inhibitors are a class of oral hypoglycemic agents used in the management of type 2 diabetes. wikipedia.orgdiabetes.org.uk The aminobenzonitrile scaffold is a key structural feature in several potent and selective DPP-4 inhibitors. The chirality of the 1-aminobutyl group is of paramount importance, as the specific stereochemistry (either (R) or (S)) is often critical for the biological activity and efficacy of the final drug molecule. mdpi.comnih.gov
The synthesis of this and related chiral aminonitriles has been an active area of research. Various synthetic strategies have been developed to obtain the desired enantiomer with high purity, which is a critical aspect of modern drug development. frontiersin.orgnih.govnih.govresearchgate.netacs.org The presence of both a primary amine and a nitrile group allows for diverse chemical modifications, making it a versatile synthon for creating libraries of compounds for drug discovery programs.
Table 1: Chemical Properties of this compound Enantiomers
| Property | (R)-3-(1-Aminobutyl)benzonitrile;hydrochloride | (S)-3-(1-Aminobutyl)benzonitrile;hydrochloride |
| CAS Number | 1212968-03-0 cymitquimica.com | 1213603-19-0 |
| Molecular Formula | C11H15ClN2 cymitquimica.com | C11H15ClN2 |
| Molecular Weight | 210.70 g/mol ambeed.com | 210.70 g/mol |
| Appearance | Solid | Solid |
| Chirality | (R)-enantiomer | (S)-enantiomer |
Remaining Challenges and Open Questions in its Chemistry
Despite the progress made, several challenges and open questions remain in the chemistry of this compound. A primary challenge lies in the development of more efficient and scalable stereoselective synthetic routes. While methods for the asymmetric synthesis of chiral α-aminonitriles exist, achieving high enantiomeric purity on an industrial scale can be complex and costly. This often involves the use of expensive chiral catalysts or resolving agents.
Another area that warrants further investigation is the exploration of the full chemical space accessible from this building block. While its application in DPP-4 inhibitors is recognized, the versatility of its functional groups suggests that it could be a precursor to a wider range of bioactive molecules. Research into novel transformations of the nitrile and amine functionalities could unlock new therapeutic possibilities beyond diabetes treatment.
Furthermore, a deeper understanding of the structure-activity relationship (SAR) of derivatives of this compound is needed. Systematic studies to correlate the substitution patterns on the benzene (B151609) ring and modifications of the aminobutyl chain with biological activity could guide the design of more potent and selective drug candidates. The precise role of the nitrile group in binding to biological targets is also a subject of ongoing interest in medicinal chemistry. nih.gov
Broader Impact and Future Outlook for the Compound's Research Trajectory
The research trajectory for this compound is intrinsically linked to the broader trends in drug discovery and the growing importance of chiral pharmaceuticals. The demand for enantiomerically pure compounds continues to rise, as single-enantiomer drugs often exhibit improved efficacy and a better safety profile compared to their racemic counterparts. mdpi.comnih.govnih.gov
The future outlook for this compound is promising, particularly in the context of personalized medicine and the development of next-generation therapeutics. chiralpedia.com As our understanding of disease pathways becomes more nuanced, the ability to design and synthesize precisely tailored molecules will be crucial. Chiral building blocks like this compound will continue to be valuable tools for medicinal chemists in this endeavor.
Future research will likely focus on:
Green Chemistry Approaches: Developing more environmentally friendly and sustainable methods for the synthesis of this compound and its derivatives.
Expansion of Therapeutic Applications: Investigating the potential of this scaffold in targeting other enzymes and receptors implicated in various diseases. For instance, aminobenzonitrile derivatives have been explored for their potential in neuropharmacology.
Advanced Drug Delivery Systems: Incorporating this and similar chiral molecules into novel drug delivery platforms to enhance their therapeutic performance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
